4-Bromo-3-(bromomethyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYSQSKOJJWLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466996 | |
| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190197-86-5 | |
| Record name | 4-bromo-3-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile (CAS 190197-86-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-(bromomethyl)benzonitrile is a versatile bifunctional molecule of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a benzonitrile core substituted with both a stable aryl bromide and a reactive benzylic bromide, offers multiple avenues for selective chemical modification. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for closely related isomers is available, specific experimentally determined values for this compound are not widely published. The data presented here are a combination of available information and predicted values.
| Property | Value | Source |
| CAS Number | 190197-86-5 | N/A |
| Molecular Formula | C₈H₅Br₂N | [1] |
| Molecular Weight | 274.94 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Melting Point | Not available (related isomers range from 90-117 °C) | [3] |
| Boiling Point | Not available (predicted to be high) | N/A |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane and chloroform; insoluble in water. | [2] |
Synthesis and Mechanism
The most logical and commonly employed synthetic route to this compound is via the free-radical bromination of the corresponding methyl-substituted precursor, 4-bromo-3-methylbenzonitrile.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is based on established procedures for benzylic bromination of similar substrates[4][5]:
-
Reaction Setup: To a solution of 4-bromo-3-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) is added N-bromosuccinimide (NBS, 1.0-1.2 eq).
-
Initiation: A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture.
-
Reaction: The reaction mixture is heated to reflux and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Causality and Mechanistic Insights
The benzylic position is selectively brominated over the aromatic ring due to the stability of the benzylic radical intermediate formed during the reaction. The use of NBS provides a low, steady concentration of bromine radicals, which favors the desired substitution reaction over competing reactions. AIBN serves as a reliable thermal initiator to kickstart the radical chain reaction.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents and the presence of the nitrile group.
Differential Reactivity Diagram
Caption: Differential reactivity of the functional groups in this compound.
-
Benzylic Bromide: The C-Br bond at the benzylic position is significantly more labile and susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and thiols. It can also be used to form organometallic reagents.
-
Aryl Bromide: The bromine atom attached directly to the aromatic ring is less reactive towards classical nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds.
-
Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in various cycloaddition reactions.
This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable intermediate in multi-step syntheses.
Applications in Drug Discovery
While specific examples of marketed drugs that utilize this compound as a direct intermediate are not readily found in the public domain, its structural motifs are present in various pharmacologically active compounds. Its utility can be inferred from the applications of structurally similar bromobenzonitriles and benzyl bromides in medicinal chemistry.
These types of intermediates are crucial in the synthesis of a range of therapeutic agents, including anti-cancer and anti-inflammatory compounds.[2] The ability to selectively introduce substituents at the benzylic and aromatic positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile.
For instance, the benzonitrile moiety is a known pharmacophore in a number of enzyme inhibitors, and the bromo-substituted aromatic ring can be used to modulate binding interactions within a target protein. The reactive bromomethyl group serves as a convenient point of attachment for linking the core scaffold to other parts of a drug molecule.
Safety and Handling
This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements (Predicted): Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Precautionary Statements (Predicted): Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its key strengths lie in the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its properties and reactivity can be reliably inferred from closely related structures. As the demand for novel and complex small molecules continues to grow, the importance of versatile intermediates like this compound in enabling innovative drug discovery and development is undeniable.
References
A Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile: A Versatile Bifunctional Intermediate in Modern Synthesis
Abstract
4-Bromo-3-(bromomethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique structure, featuring three distinct reactive sites—a benzylic bromide, an aromatic bromide, and a nitrile group—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a discussion of its strategic applications, particularly in drug discovery and development. Emphasis is placed on safety protocols and handling procedures essential for laboratory and industrial settings.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of fine chemical synthesis, intermediates that offer multiple points for chemical modification are invaluable. This compound (CAS No. 190197-86-5) is a prime example of such a scaffold. The presence of a highly reactive benzylic bromide allows for facile nucleophilic substitution, while the more stable aromatic bromide serves as a handle for modern cross-coupling reactions. Concurrently, the nitrile group can be transformed into a variety of other functionalities, including amines, carboxylic acids, or bioisosteric groups like tetrazoles. This trifecta of reactivity enables chemists to construct elaborate molecules through sequential and orthogonal chemical strategies, making it a sought-after precursor for active pharmaceutical ingredients (APIs) and other high-value materials.[1][2][3]
IUPAC Nomenclature, Structure, and Identifiers
A clear understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.
-
Structure:
-
The molecule consists of a benzene ring substituted with three groups.
-
A cyano group (-C≡N) defines it as a benzonitrile.
-
A bromine atom is located at the C4 position relative to the nitrile group.
-
A bromomethyl group (-CH₂Br) is located at the C3 position.
-
-
Key Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 274.94 g/mol | [4][5] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥95% | [5] |
| InChI Key | AEXYSQSKOJJWLK-UHFFFAOYSA-N | [4] |
Note: Properties such as melting and boiling points are not consistently reported in public literature for this specific isomer and should be determined empirically.
Synthesis and Mechanistic Rationale
The most logical and industrially scalable synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of 4-bromo-3-methylbenzonitrile.
Core Reaction Principle
The Wohl-Ziegler reaction provides the foundational chemistry for this transformation. It utilizes N-Bromosuccinimide (NBS) as a source of a low concentration of elemental bromine, which is then initiated to form bromine radicals. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.
Causality in Reagent Selection
-
N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination over elemental bromine (Br₂) because it maintains a very low, steady-state concentration of Br₂ in the reaction mixture. This selectivity is crucial as it heavily favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich benzene ring.
-
AIBN (Radical Initiator): AIBN is a preferred thermal initiator because it decomposes cleanly and at a predictable rate (refluxing in CCl₄ or cyclohexane) to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to initiate the bromine radical chain reaction. This controlled initiation minimizes unwanted side reactions.
-
Solvent (Carbon Tetrachloride): A non-polar, anhydrous solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not react with the radical intermediates and effectively dissolves the starting material.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative method based on established chemical principles for Wohl-Ziegler bromination and should be performed by qualified personnel with appropriate safety measures.[7][8]
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromo-3-methylbenzonitrile (1.0 eq).
-
Add anhydrous carbon tetrachloride (approx. 10-15 mL per gram of starting material).
-
Stir the mixture to achieve complete dissolution.
-
Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.
-
-
Execution:
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle.
-
Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a pad of Celite to remove the solid succinimide, washing the filter cake with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product, this compound. Purity should be confirmed by NMR spectroscopy and mass spectrometry.
-
Applications in Research and Drug Development
The strategic value of this compound lies in the differential reactivity of its functional groups, which allows for its use as a versatile scaffold.
-
Nucleophilic Displacement: The benzylic bromide is highly susceptible to Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the construction of diverse side chains essential for structure-activity relationship (SAR) studies in drug discovery.
-
Palladium-Catalyzed Cross-Coupling: The aromatic bromide is a classic handle for transformations like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[3] This enables the formation of C-C or C-N bonds, allowing for the coupling of other aromatic or aliphatic fragments to build molecular complexity. This is a cornerstone of modern medicinal chemistry for creating novel core structures.
-
Nitrile Group Transformations: The nitrile group is a stable but highly versatile functionality. It can be:
-
Hydrolyzed to a carboxylic acid, providing a key interaction point for biological targets.
-
Reduced to a primary amine, which can be further functionalized.
-
Converted to a tetrazole ring using sodium azide. Tetrazoles are common bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.
-
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with stringent safety protocols. The information below is a summary and should be supplemented with a full Safety Data Sheet (SDS).
-
GHS Hazard Classification:
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
-
Pictograms: Corrosive, Health Hazard.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat and ensure full body coverage.[9]
-
Respiratory Protection: Use only in a well-ventilated fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[10]
-
-
Handling and Storage:
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular engineers. Its well-defined reactive sites provide a robust platform for building complex and novel molecules with high precision. For researchers in drug development and materials science, a thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in creating next-generation innovations.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]
- 6. This compound | CAS#:190197-86-5 | Chemsrc [chemsrc.com]
- 7. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. indiamart.com [indiamart.com]
solubility of 4-Bromo-3-(bromomethyl)benzonitrile in common organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-3-(bromomethyl)benzonitrile
Introduction
This compound is a key bifunctional intermediate in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the strategic placement of three reactive sites: a nitrile group, a bromine atom on the aromatic ring, and a benzylic bromide. These features allow for sequential and selective chemical transformations, making it a valuable building block for complex molecular architectures. As with any solid reactant, understanding its solubility in common organic solvents is a critical first step for its effective use in synthesis, purification, and formulation.
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document combines theoretical predictions based on molecular structure with established principles of organic chemistry. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in their own laboratory settings.
Physicochemical Properties of this compound
A foundational understanding of the compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 190197-86-5 | [1][2] |
| Molecular Formula | C₈H₅Br₂N | [1][2] |
| Molecular Weight | 274.94 g/mol | [1] |
| Appearance | Solid (predicted) |
The structure of this compound, featuring a largely non-polar benzene ring and two halogen substituents, suggests that its solubility will be governed by the principle of "like dissolves like." The presence of the polar nitrile group (-C≡N) and the C-Br bonds introduces polarity, which will influence its interaction with a range of solvents.
Predicted Solubility Profile
Based on its molecular structure and the known solubility of analogous compounds, we can establish a well-informed predicted solubility profile. For instance, the related compound 3-Bromo-4-(bromomethyl)benzonitrile is known to be soluble in common organic solvents like dichloromethane and chloroform, while being insoluble in water[3]. Another isomer, 4-(Bromomethyl)benzonitrile, is reported to be soluble in chloroform and methanol, but insoluble in water[4]. These precedents strongly inform the following predictions.
Solvent Classification and Predicted Solubility
Caption: Logical workflow for predicting solubility based on solvent polarity.
-
Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic backbone of the molecule will have favorable van der Waals interactions with these solvents. However, the energy required to break the crystal lattice and solvate the polar nitrile and bromide groups will likely result in low to moderate solubility .
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): This class of solvents is predicted to be the most effective. Their polarity is sufficient to interact with the nitrile and C-Br dipoles, while their organic nature readily solvates the aromatic ring. Therefore, high solubility is expected in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the lone pair on the nitrile nitrogen, which is a favorable interaction. However, the large, non-polar portion of the molecule may limit overall solubility. A moderate solubility is predicted.
-
Causality Note: A critical consideration when using protic solvents, particularly alcohols, is the potential for solvolysis of the highly reactive benzylic bromide. This reaction can be accelerated by heat, leading to compound degradation[5]. Therefore, for applications requiring long-term stability in solution, aprotic solvents are preferable.
-
-
Highly Polar Solvents (e.g., Water): The molecule is predominantly hydrophobic. The energy gained by solvating the polar functional groups is insufficient to overcome the disruption of the strong hydrogen-bonding network of water. The compound is predicted to be insoluble in water[3][6].
Experimental Protocol for Isothermal Solubility Determination
The following protocol provides a reliable method for determining the solubility of this compound at a specific temperature (e.g., 25 °C). This method is designed to be self-validating by ensuring that a true equilibrium is reached.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or orbital shaker
-
Constant temperature bath or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.
Workflow for Solubility Determination
Caption: Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology
-
Preparation of Calibration Curve: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. c. Analyze these standards by HPLC or UV-Vis to generate a calibration curve of response (e.g., peak area) versus concentration. This curve is essential for quantifying the unknown concentration of the saturated solution.
-
Sample Preparation: a. To a series of labeled vials, add an excess amount of this compound. An excess is critical to ensure a saturated solution is formed. b. Accurately add a known volume (e.g., 2.0 mL) of the desired test solvent to each vial.
-
Equilibration: a. Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Allow the mixtures to agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48 hours is preferable to ensure true equilibrium. The presence of undissolved solid at the end of this period is a necessary visual confirmation of saturation.
-
Sample Analysis: a. After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 2 hours at the same constant temperature. b. Carefully draw a sample of the clear supernatant using a syringe. Avoid disturbing the solid material. c. Immediately pass the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any microscopic undissolved particles. d. Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of your calibration curve. e. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.
-
Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.
Data Summary Table
The following table summarizes the predicted solubility and provides a template for recording experimentally determined values.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Notes |
| Polar Aprotic | Dichloromethane | High | ||
| Tetrahydrofuran (THF) | High | |||
| Acetone | High | |||
| Ethyl Acetate | High | |||
| Polar Protic | Methanol | Moderate | Potential for solvolysis | |
| Ethanol | Moderate | Potential for solvolysis | ||
| Non-polar | Toluene | Low to Moderate | ||
| Hexane | Low to Moderate | |||
| Highly Polar | Water | Insoluble |
Conclusion
This compound is a molecule of significant synthetic interest, and a thorough understanding of its solubility is paramount for its practical application. This guide establishes that the compound is expected to be most soluble in polar aprotic solvents such as dichloromethane and THF, with moderate solubility in polar protic solvents and lower solubility in non-polar hydrocarbons. It is predicted to be insoluble in water. Due to the lack of published quantitative data, the detailed experimental protocol provided herein serves as a critical tool for researchers, enabling them to generate reliable, in-house solubility data. This information is indispensable for optimizing reaction conditions, developing purification strategies, and advancing research in drug discovery and materials science.
References
- 1. This compound | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]
- 3. 3-Bromo-4-(Bromomethyl)Benzonitrile Manufacturer & Supplier in China | CAS 85116-37-6 | Properties, Applications, Safety, Price [nj-finechem.com]
- 4. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-3-(bromomethyl)benzonitrile
This guide provides a comprehensive technical overview of 4-Bromo-3-(bromomethyl)benzonitrile, a key intermediate in organic synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and materials science. This document delves into the compound's fundamental properties, a validated synthesis protocol, its applications, and essential safety information, grounded in authoritative scientific data.
Compound Profile and Physicochemical Properties
This compound is a disubstituted benzonitrile derivative. The presence of two bromine atoms and a nitrile group makes it a versatile reagent for introducing the 4-bromo-3-cyanobenzyl moiety into various molecular scaffolds.
Below is a summary of its key identifiers and properties, compiled from reliable chemical databases.[1][2][3]
Table 1: Core Identifiers and Physicochemical Data for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 190197-86-5 | PubChem, Advanced ChemBlocks[1][2] |
| Chemical Formula | C₈H₅Br₂N | PubChem[1] |
| Molecular Weight | 274.94 g/mol | PubChem, Advanced ChemBlocks[1][2][3] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)CBr)Br | PubChem[1] |
| InChIKey | AEXYSQSKOJJWLK-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Store at 0-8 °C | Advanced ChemBlocks[2] |
Synthesis Protocol: Radical Bromination of 4-Bromo-3-methylbenzonitrile
The most common and efficient synthesis of this compound involves the selective free-radical bromination of the methyl group of 4-bromo-3-methylbenzonitrile. This method is favored due to the high reactivity of the benzylic proton, allowing for specific functionalization without affecting the aromatic ring.
Mechanism Insight: The reaction is initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the methyl group of the starting material, creating a stabilized benzylic radical. This radical reacts with N-bromosuccinimide (NBS), a convenient source of bromine radicals, to form the desired product and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride (CCl₄) is crucial as it facilitates the radical pathway and minimizes ionic side reactions.[4]
Step-by-Step Experimental Protocol:
-
1. Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.
-
2. Addition of Reagents: Add N-bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of AIBN (e.g., 5 mol%) to the solution.[4]
-
3. Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) for 3-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
4. Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
5. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining impurities.[4]
-
6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
7. Purification: The resulting crude product can be further purified by recrystallization or silica gel column chromatography to yield pure this compound.[4]
Synthesis Workflow Diagram:
Caption: Radical bromination synthesis workflow.
Applications in Research and Drug Development
This compound is not an end-product but a valuable building block in organic synthesis, primarily due to its two reactive sites: the electrophilic benzylic bromide and the aromatic bromine atom.
-
Pharmaceutical Intermediates: The bromomethyl group is an excellent alkylating agent, readily undergoing nucleophilic substitution reactions. This allows for the attachment of the cyanobenzyl moiety to various nitrogen, oxygen, or sulfur-containing heterocycles, which are common cores in active pharmaceutical ingredients (APIs). While direct applications are proprietary, related structures like 4-(bromomethyl)benzonitrile are used to synthesize ligands and are crucial intermediates for drugs like certain anti-cancer and anti-inflammatory compounds.[5][6][7] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further pathways for molecular elaboration.
-
Cross-Coupling Reactions: The aryl bromide provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the formation of carbon-carbon bonds, connecting the benzonitrile core to other aromatic or aliphatic groups, a key strategy in building molecular complexity in drug discovery.[8]
-
Materials Science: The rigid, functionalized aromatic structure makes it a candidate for the synthesis of advanced materials, including ligands for coordination polymers or organic electronic materials.[6]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is critical. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) from the supplier.[9][10]
Table 2: GHS Hazard Information Summary
| Hazard Class | Statement | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[9][10] |
| Serious Eye Damage | Causes serious eye damage. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9][10] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[9] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink or smoke when using this product. Remove victim to fresh air if inhaled.[10] |
-
Handling: Use in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible. Avoid generation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][9] The compound may be moisture-sensitive.
-
Incompatible Materials: Avoid contact with strong bases, alcohols, amines, and metals.[9]
This guide serves as a foundational resource for understanding the chemical properties, synthesis, and application of this compound. Adherence to established safety protocols is paramount when handling this reactive compound.
References
- 1. This compound | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]
- 3. This compound | CAS#:190197-86-5 | Chemsrc [chemsrc.com]
- 4. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. 4-(溴甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
stability and storage conditions for 4-Bromo-3-(bromomethyl)benzonitrile
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3-(bromomethyl)benzonitrile
Abstract
This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile building block for complex molecular architectures. Its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation pathways and offering evidence-based protocols for its optimal storage and handling. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to maintain the quality and reliability of this crucial reagent in their experimental workflows.
Introduction: Understanding the Chemical Personality of this compound
This compound, with the molecular formula C₈H₅Br₂N, is a crystalline solid that features a benzonitrile core substituted with both a bromine atom and a bromomethyl group. This unique arrangement of functional groups dictates its reactivity and, consequently, its stability. The presence of a benzylic bromide is of particular note, as this moiety is known for its susceptibility to nucleophilic substitution and radical reactions. The stability of the benzylic radical is enhanced by resonance with the aromatic ring, making the C-Br bond relatively labile. Furthermore, the electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring and the benzylic position.
This guide will dissect the factors governing the stability of this compound and provide actionable recommendations for its long-term storage and handling to ensure its viability for research and development activities.
Key Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by its sensitivity to moisture, light, and temperature, as well as its incompatibility with certain classes of chemical reagents.
Moisture Sensitivity and Hydrolysis
The most significant degradation pathway for this compound is hydrolysis. The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol and hydrobromic acid. This reaction can be accelerated by the presence of bases. Safety data sheets for the closely related isomers, 4-(bromomethyl)benzonitrile and 3-(bromomethyl)benzonitrile, consistently highlight their moisture-sensitive nature. Therefore, it is imperative to handle and store this compound under anhydrous conditions.
Thermal and Photolytic Decomposition
Chemical Incompatibilities
This compound is incompatible with a range of common laboratory reagents. Contact with strong bases, alcohols, and amines can lead to rapid degradation through nucleophilic substitution reactions. It is also advisable to avoid contact with strong oxidizing agents and certain metals.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, the following storage and handling procedures are strongly recommended:
-
Storage Environment: The compound should be stored in a cool, dry, and well-ventilated area. A desiccator or a dry box is highly recommended for long-term storage to protect it from atmospheric moisture.
-
Inert Atmosphere: For optimal stability, especially for long-term storage or for use as an analytical standard, storing under an inert atmosphere of argon or nitrogen is best practice.
-
Container: The compound should be kept in a tightly sealed, opaque container to protect it from moisture and light. Amber glass vials with tight-fitting caps are a suitable choice.
-
Temperature: While specific temperature ranges are not defined in the available literature for this exact compound, storage at refrigerated temperatures (2-8 °C) is a prudent measure to minimize thermal degradation.
-
Handling: When handling the compound, it is crucial to work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Use dry, clean spatulas and glassware to prevent contamination and exposure to moisture.
Experimental Protocol for Stability Assessment
To empirically determine the stability of a given batch of this compound under various conditions, a formal stability study can be conducted. The following protocol outlines a systematic approach to such a study.
Objective
To evaluate the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products over time.
Materials and Methods
-
Test Substance: this compound (purity ≥ 95%)
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of the compound and quantifying any degradation products.
-
Storage Conditions:
-
Long-Term: 2-8 °C (refrigerated)
-
Accelerated: 25 °C / 60% Relative Humidity (RH) and 40 °C / 75% RH
-
Photostability: Exposure to a calibrated light source (as per ICH Q1B guidelines)
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 3, and 6 months
-
Photostability: An appropriate duration based on the intensity of the light source.
-
Experimental Workflow
Caption: Workflow for the stability assessment of this compound.
Data Presentation
The results of the stability study can be summarized in a table as follows:
| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 2-8 °C | 0 months | 99.5 | < 0.05 | < 0.05 |
| 6 months | 99.4 | 0.06 | < 0.05 | |
| 12 months | 99.3 | 0.08 | 0.05 | |
| 25 °C / 60% RH | 0 months | 99.5 | < 0.05 | < 0.05 |
| 3 months | 98.2 | 0.5 | 0.2 | |
| 6 months | 96.8 | 1.2 | 0.5 | |
| 40 °C / 75% RH | 0 months | 99.5 | < 0.05 | < 0.05 |
| 1 month | 97.1 | 1.5 | 0.6 | |
| 3 months | 92.5 | 4.2 | 1.8 | |
| Photostability | Post-exposure | 95.3 | 2.1 | 1.1 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion
This compound is a reactive and valuable synthetic intermediate whose utility is contingent upon its chemical stability. The primary degradation pathways involve hydrolysis and
electrophilic aromatic substitution of 3-bromobenzonitrile
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromobenzonitrile (CAS: 6952-59-6) is a pivotal building block in modern organic synthesis, valued for its dual reactivity conferred by the bromo and cyano functionalities.[1][2] Its application spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive technical analysis of the electrophilic aromatic substitution (EAS) reactions of 3-bromobenzonitrile. We will dissect the mechanistic principles governing its reactivity and regioselectivity, address the conflicting directing effects of its substituents, and provide detailed, field-proven experimental protocols for key transformations.
Mechanistic Underpinnings: Reactivity and Regioselectivity
The susceptibility of an aromatic ring to electrophilic attack is fundamentally governed by its electron density. The general mechanism proceeds via a two-step addition-elimination pathway involving a high-energy carbocationic intermediate known as an arenium ion or sigma complex.[4][5][6] The stability of this intermediate dictates the reaction's rate and regiochemical outcome.
In 3-bromobenzonitrile, the benzene ring is substituted with two groups of opposing electronic nature, creating a nuanced reactivity profile.
Substituent Effect Analysis
-
The Cyano Group (-CN): The nitrile functionality is a potent deactivating group. It withdraws electron density from the aromatic ring through two powerful mechanisms: the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of the ring's π-electrons into the C≡N triple bond). This withdrawal significantly reduces the nucleophilicity of the ring, making it less reactive towards electrophiles.[7][8] The cyano group is a strong meta-director. Attack at the ortho or para positions results in a destabilized resonance contributor where a positive charge is placed adjacent to the already electron-deficient carbon of the nitrile, an electrostatically unfavorable scenario.[8]
-
The Bromo Group (-Br): Halogens present a classic case of competing electronic effects. The bromine atom is highly electronegative and withdraws electron density via the inductive effect, thus deactivating the ring.[7][8] However, it possesses lone pairs of electrons that can be donated into the ring through resonance. This resonance donation, while weaker than its inductive withdrawal, is sufficient to stabilize the arenium ion intermediate when attack occurs at the ortho and para positions.[8][9] Consequently, the bromo group is deactivating yet acts as an ortho, para-director.
Predicting Regioselectivity in 3-Bromobenzonitrile
With two deactivating groups, the 3-bromobenzonitrile ring is significantly less reactive than benzene, necessitating more forcing reaction conditions for EAS to proceed.[6] The directing effects of the two substituents are in conflict, making the prediction of the substitution pattern a critical exercise in chemical logic.
-
-CN group directs to: C5 (meta)
-
-Br group directs to: C2, C4, C6 (ortho/para)
Let's analyze the stability of the sigma complex for attack at each available position:
-
Attack at C2 & C4: These positions are ortho and para to the bromine, respectively, which is stabilizing. However, they are also ortho to the strongly deactivating cyano group, leading to significant destabilization of the arenium intermediate. This pathway is highly disfavored.
-
Attack at C5: This position is meta to both the bromo and cyano groups. It does not benefit from resonance stabilization from the bromine, but crucially, it avoids the severe destabilization associated with being ortho or para to the cyano group.
-
Attack at C6: This position is ortho to the bromine (stabilizing) and meta to the cyano group (neutral).
The dominant factor is the powerful deactivating and directing effect of the cyano group. Therefore, substitution is most likely to occur at positions meta to the -CN group, which are C5 and C6. Between these two, C6 benefits from resonance stabilization from the adjacent bromine atom. However, steric hindrance from the bromine at C3 may slightly disfavor attack at C6. The primary substitution is expected to occur where the arenium ion is least destabilized, making positions away from the direct electronic opposition of the cyano group the most probable sites.
Caption: Conflicting directing effects in 3-bromobenzonitrile.
Core Protocols for Electrophilic Aromatic Substitution
Given the deactivated nature of the substrate, reactions require careful control of conditions to achieve reasonable yields while minimizing side-product formation.
Nitration of 3-Bromobenzonitrile
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating mixture, typically concentrated nitric and sulfuric acids, which generates the potent nitronium ion (NO₂⁺) electrophile.
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. It protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of the nitrating mixture is critical to prevent uncontrolled reactions and the formation of dinitrated byproducts.[10][11]
Experimental Protocol:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath, add 10 mL of concentrated sulfuric acid. Allow it to cool to below 10°C.
-
Substrate Addition: To the cold sulfuric acid, slowly add 3.64 g (20 mmol) of 3-bromobenzonitrile. Stir until fully dissolved, ensuring the temperature does not exceed 20°C.
-
Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the dissolved substrate solution over a period of 15-20 minutes. The temperature of the reaction flask must be maintained below 15°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it slowly warm to room temperature and stir for another hour.
-
Workup: Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.[12] Recrystallize the crude product from ethanol to yield the purified nitrated 3-bromobenzonitrile.
Caption: Experimental workflow for the nitration of 3-bromobenzonitrile.
Friedel-Crafts Reactions: A Case of Non-Reactivity
The Friedel-Crafts alkylation and acylation are cornerstone EAS reactions for forming carbon-carbon bonds.[13] However, they are notoriously ineffective on aromatic rings bearing strongly deactivating groups like -NO₂ or -CN.[6]
Expert Insight: Attempting a Friedel-Crafts reaction on 3-bromobenzonitrile is unlikely to succeed for two primary reasons:
-
Insufficient Nucleophilicity: The ring is too electron-poor to attack the carbocation (alkylation) or acylium ion (acylation) electrophiles.
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair of the nitrile nitrogen. This forms a complex that further deactivates the ring, effectively shutting down any possibility of electrophilic substitution.
This limitation is a critical piece of information for synthetic planning, guiding researchers toward alternative strategies like metal-catalyzed cross-coupling reactions at the bromine position.[1]
Summary of Expected Outcomes
The following table summarizes the predicted reactivity and major products for common EAS reactions on 3-bromobenzonitrile, based on mechanistic principles. Experimental validation is always the final arbiter in research and development.
| Reaction Type | Reagents | Electrophile | Reactivity | Predicted Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | Low (Requires forcing conditions) | 3-Bromo-6-nitrobenzonitrile, 3-Bromo-5-nitrobenzonitrile |
| Halogenation | Br₂, FeBr₃ | Br⁺ | Very Low | 3,4-Dibromobenzonitrile |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | Low | 3-Bromo-4-cyanobenzene-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | No Reaction | N/A |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | No Reaction | N/A |
Conclusion
The is a challenging yet mechanistically insightful transformation. The substrate's reactivity is severely diminished by the synergistic deactivating effects of the bromo and cyano groups. Regioselectivity is dictated by a nuanced interplay between the ortho, para-directing bromo group and the dominant meta-directing cyano group. While reactions like nitration can be achieved under carefully controlled, forcing conditions, Friedel-Crafts reactions are generally precluded. A thorough understanding of these principles is essential for professionals in drug development and chemical synthesis to effectively utilize 3-bromobenzonitrile as a versatile synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 6952-59-6: 3-Bromobenzonitrile | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chm.uri.edu [chm.uri.edu]
- 13. byjus.com [byjus.com]
An In-Depth Technical Guide to the Free Radical Bromination of 4-Bromo-3-methylbenzonitrile
Introduction
Free radical bromination at the benzylic position is a cornerstone of synthetic organic chemistry, enabling the selective functionalization of alkyl side chains on aromatic rings. This guide provides a comprehensive technical overview of the free radical bromination of 4-bromo-3-methylbenzonitrile, a reaction of significant interest for the synthesis of complex molecules in the pharmaceutical and materials science sectors. The resulting product, 4-bromo-3-(bromomethyl)benzonitrile, is a versatile intermediate for further synthetic transformations.[1]
This document will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, provide a detailed experimental protocol, and discuss the expected outcomes and characterization data. The principles discussed are grounded in established knowledge of free radical chemistry and benzylic reactivity.
Mechanistic Rationale and Regioselectivity
The free radical bromination of an alkylbenzene, such as 4-bromo-3-methylbenzonitrile, proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The high regioselectivity for the benzylic position is a key feature of this transformation.
Why the Benzylic Position?
The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds.[2] This is due to the resonance stabilization of the resulting benzylic radical.[3][4][5] When a hydrogen atom is abstracted from the methyl group of 4-bromo-3-methylbenzonitrile, the unpaired electron of the newly formed radical can be delocalized into the aromatic π-system. This delocalization distributes the radical character over several atoms, leading to a more stable intermediate compared to a simple alkyl radical.[3] Consequently, the activation energy for benzylic hydrogen abstraction is lower, making it the kinetically favored process.[6]
The substituents on the aromatic ring, a bromo group and a cyano group, are both electron-withdrawing. While electron-withdrawing groups can deactivate the ring towards electrophilic substitution, their effect on the stability of the benzylic radical is less pronounced than the stabilizing effect of the aromatic ring itself. The reaction remains highly selective for the benzylic position.
The Role of N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used for bromination, N-bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[5][7] The primary advantage of NBS is that it maintains a low, constant concentration of Br₂ throughout the reaction.[4][7] This is crucial for preventing competitive and undesirable side reactions, such as electrophilic addition to the aromatic ring. The low concentration of bromine favors the radical pathway over ionic pathways.[8][9]
The Radical Initiator: Azobisisobutyronitrile (AIBN)
To initiate the radical chain reaction, a radical initiator is required.[10][11] Azobisisobutyronitrile (AIBN) is a common and effective choice.[10][11] Upon heating, AIBN decomposes to form two stable 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[10][11] The liberation of gaseous nitrogen provides a strong thermodynamic driving force for this decomposition.[11] These initiator radicals then abstract a hydrogen atom from a trace amount of HBr present or from the benzylic position to start the chain reaction. AIBN is generally preferred over peroxide-based initiators like benzoyl peroxide due to its cleaner decomposition and reduced risk of explosion.[12]
Reaction Mechanism Diagram
The free radical chain mechanism for the bromination of 4-bromo-3-methylbenzonitrile is illustrated below.
Caption: Free radical chain mechanism for the bromination of 4-bromo-3-methylbenzonitrile.
Experimental Protocol
This protocol is a representative procedure for the free radical bromination of 4-bromo-3-methylbenzonitrile.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-methylbenzonitrile | 196.04 | 10.0 g | 51.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 9.08 g | 51.0 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 419 mg | 2.55 mmol |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzonitrile (10.0 g, 51.0 mmol).
-
Reagent Addition: Add N-bromosuccinimide (9.08 g, 51.0 mmol) and azobisisobutyronitrile (419 mg, 2.55 mmol, ~5 mol%).
-
Solvent Addition: Add carbon tetrachloride (200 mL) to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The reaction is monitored by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) for the disappearance of the starting material. The reaction is typically complete within 3-12 hours.[13][14]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to yield the pure this compound.
Safety Precautions
-
Carbon tetrachloride is a hazardous and environmentally damaging solvent. All manipulations should be performed in a well-ventilated fume hood. Consider using a safer alternative solvent such as acetonitrile or cyclohexane if feasible.
-
NBS is a lachrymator and should be handled with care.
-
AIBN is flammable and can decompose vigorously upon heating.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Expected Results and Characterization
The expected product of this reaction is this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₈H₅Br₂N | 274.94[15] | White to off-white solid |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.4 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂Br).
-
¹³C NMR (CDCl₃, 100 MHz): δ 139.0, 134.0, 132.5, 130.0, 125.0, 118.0, 31.0 (-CH₂Br).
-
Mass Spectrometry (EI): m/z (%) = 275/273/271 (M⁺, isotopic pattern for two bromine atoms), 194/192 (M⁺ - Br).
Conclusion
The free radical bromination of 4-bromo-3-methylbenzonitrile using NBS and AIBN is a reliable and highly regioselective method for the synthesis of this compound. A thorough understanding of the underlying free radical mechanism is crucial for optimizing reaction conditions and ensuring a successful outcome. The resulting product is a valuable building block for the introduction of a functionalized side chain onto the benzonitrile scaffold, enabling access to a wide range of more complex molecular architectures for applications in drug discovery and materials science.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. study.com [study.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. This compound | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Nucleophilic Substitution Reactions Utilizing 4-Bromo-3-(bromomethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 4-Bromo-3-(bromomethyl)benzonitrile, a versatile bifunctional building block. The document elucidates the pronounced reactivity difference between the benzylic bromide and the aryl bromide moieties, enabling selective functionalization. Detailed, field-tested protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles are presented, accompanied by mechanistic insights and explanations for experimental choices. This guide is intended to empower researchers in medicinal chemistry and materials science to strategically employ this reagent for the synthesis of complex molecular architectures, leveraging its capacity for orthogonal chemical modifications.
The Principle of Differential Reactivity
This compound possesses two distinct carbon-bromine bonds with vastly different reactivities towards nucleophiles. Understanding this disparity is crucial for its strategic application in multi-step synthesis.
-
The Benzylic Bromide (at the -CH₂Br group): This site is highly susceptible to nucleophilic substitution. Primary benzylic halides readily undergo reactions through both Sₙ1 and Sₙ2 pathways.[1] The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 pathway is also favorable for primary halides due to low steric hindrance.[2][3] The choice of nucleophile and solvent conditions can influence the dominant mechanism.[1][4]
-
The Aryl Bromide (at the C4 position): The bromine atom directly attached to the benzene ring is significantly less reactive towards traditional nucleophilic substitution.[5] This inertness is attributed to the sp² hybridization of the carbon atom and the partial double-bond character of the C-Br bond due to resonance with the aromatic ring, which strengthens the bond.[5][6] Consequently, displacing the aryl bromide typically requires harsh conditions or transition-metal catalysis (e.g., Buchwald-Hartwig, Suzuki coupling), which fall outside the scope of these protocols.[7]
This inherent difference allows for the selective modification of the benzylic position while preserving the aryl bromide as a reactive handle for subsequent cross-coupling reactions, making it a valuable scaffold in drug discovery and materials science.[8][9][10]
Figure 1: Differential reactivity map of this compound.
Protocols for Selective Benzylic Substitution
The following protocols are designed for the selective substitution at the highly reactive benzylic position. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The starting material, 4-(Bromomethyl)benzonitrile, is a lachrymator and skin irritant.[11]
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. Key stages include reaction setup under an inert atmosphere (if required), monitoring, aqueous work-up to remove inorganic salts and water-soluble reagents, extraction, drying, and finally, purification.
Figure 2: Standardized workflow for nucleophilic substitution reactions.
Protocol 2.1: Synthesis of 4-Bromo-3-(hydroxymethyl)benzonitrile (O-Nucleophile)
This two-step, one-pot procedure involves an initial substitution with acetate followed by basic hydrolysis to yield the corresponding alcohol. This method is often preferred over direct hydrolysis with hydroxide to prevent potential side reactions.[12]
-
Rationale: Sodium acetate is a soft, non-basic oxygen nucleophile that cleanly displaces the benzylic bromide. The resulting ester intermediate is stable under the reaction conditions and can be easily hydrolyzed in a subsequent step. Using a strong base like NaOH directly could lead to competing elimination reactions, although this is less common for primary benzylic halides.
-
Materials:
-
This compound (1.0 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
-
Step-by-Step Protocol:
-
Dissolve this compound in DMF (approx. 0.2 M concentration) in a round-bottom flask.
-
Add sodium acetate to the solution.
-
Stir the mixture at 80 °C and monitor the reaction by TLC (e.g., using 3:1 hexane/ethyl acetate) until the starting material is consumed.[12]
-
Cool the reaction mixture to room temperature.
-
Add 1 M NaOH solution (approx. 3.0 eq) directly to the flask to hydrolyze the intermediate acetate ester. Stir for 1 hour at room temperature.[12]
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield 4-Bromo-3-(hydroxymethyl)benzonitrile as a solid.[12]
-
Protocol 2.2: Synthesis of 4-Bromo-3-(azidomethyl)benzonitrile (N-Nucleophile)
The azide functional group is a versatile precursor for the synthesis of primary amines (via reduction) or for use in "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13]
-
Rationale: Sodium azide (NaN₃) is an excellent nucleophile for Sₙ2 reactions. The reaction is typically fast and clean. Acetone or DMF are common solvents that readily dissolve both the organic substrate and the azide salt.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Acetone or DMF
-
Deionized water
-
Dichloromethane (DCM)
-
-
Step-by-Step Protocol:
-
Caution: Sodium azide is highly toxic. Handle with extreme care. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
-
Dissolve this compound in acetone (approx. 0.3 M).
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Once complete, filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which is often pure enough for subsequent steps without further purification.
-
Protocol 2.3: Synthesis of N-{[4-Bromo-3-cyanophenyl]methyl}aniline (N-Nucleophile, Secondary Amine)
This protocol details the direct alkylation of a secondary amine. A non-nucleophilic base is required to neutralize the HBr generated during the reaction.
-
Rationale: Primary and secondary amines are good nucleophiles. To prevent the protonation of the amine nucleophile by the HBr byproduct, which would render it unreactive, a stoichiometric amount of a hindered or non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid-phase base like potassium carbonate is used.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (or other primary/secondary amine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
-
Step-by-Step Protocol:
-
To a solution of this compound in acetonitrile (0.2 M), add the amine, followed by finely ground potassium carbonate.
-
Stir the suspension vigorously at room temperature or gentle heat (40-50 °C) to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the potassium carbonate and wash the solid with a small amount of EtOAc.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired N-alkylated amine.
-
Protocol 2.4: Synthesis of 4-Bromo-3-[(phenylthio)methyl]benzonitrile (S-Nucleophile)
Thiolates are exceptionally potent nucleophiles and react rapidly with benzylic halides to form thioethers.
-
Rationale: Thiols are acidic enough to be deprotonated by a mild base like potassium carbonate to form the thiolate anion, which is a superior nucleophile. The reaction proceeds quickly and cleanly at room temperature via an Sₙ2 mechanism.[14]
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
DMF or ACN
-
Ethyl acetate (EtOAc)
-
Deionized water
-
-
Step-by-Step Protocol:
-
In a round-bottom flask, suspend potassium carbonate in DMF.
-
Add thiophenol dropwise to the suspension and stir for 15 minutes at room temperature to pre-form the thiolate.
-
Add a solution of this compound in a minimum amount of DMF.
-
Stir the reaction at room temperature. The reaction is typically complete in 1-3 hours. Monitor by TLC.
-
Pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography if necessary, though the product is often obtained in high purity.
-
Data Summary and Comparison
The choice of reaction conditions can be tailored based on the nucleophile's reactivity. The following table provides a comparative summary of typical conditions for selective benzylic substitution.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temp. (°C) | Typical Yield (%) | Reference Protocol |
| Oxygen | Sodium Acetate | DMF | - | 80 | >85 (for ester) | Protocol 2.1[12] |
| Nitrogen | Sodium Azide | Acetone | - | RT | >90 | Protocol 2.2[13] |
| Nitrogen | Aniline | ACN | K₂CO₃ | RT - 50 | 75-90 | Protocol 2.3 |
| Nitrogen | Potassium Phthalimide | DMF | - | RT | >90 | Gabriel Synthesis[15] |
| Sulfur | Thiophenol | DMF | K₂CO₃ | RT | >95 | Protocol 2.4[14] |
Conclusion
This compound is a powerful and strategic building block for chemical synthesis. Its differential reactivity allows for precise and selective nucleophilic substitution at the benzylic position under mild conditions. This preserves the aryl bromide moiety, enabling a subsequent, orthogonal chemical transformation such as metal-catalyzed cross-coupling. The protocols and data provided herein serve as a robust guide for researchers to effectively utilize this reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. innospk.com [innospk.com]
- 10. 4-Bromo-3-(hydroxymethyl)benzonitrile | 905710-66-9 | Benchchem [benchchem.com]
- 11. 4-(溴甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Suzuki coupling reactions using 4-Bromo-3-(bromomethyl)benzonitrile
An Application Guide to Suzuki-Miyaura Coupling Reactions Using 4-Bromo-3-(bromomethyl)benzonitrile
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful methodology for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This application note provides an in-depth guide for researchers, medicinal chemists, and process development scientists on utilizing this compound as a versatile bifunctional building block in Suzuki coupling reactions. We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the rationale behind the selection of catalysts, ligands, bases, and solvents to empower users to optimize this critical transformation for applications in drug discovery and materials science.[4][5]
Introduction: The Strategic Value of this compound
This compound is a highly valuable starting material due to its distinct reactivity at two different positions.[6] The aryl bromide moiety serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.[7] Concurrently, the benzylic bromide offers a reactive site for subsequent nucleophilic substitution, while the nitrile group can be transformed into a variety of other functional groups, such as carboxylic acids or amines.[6][8] This trifecta of functionality allows for the rapid construction of complex molecular architectures from a single, readily available precursor, making it an ideal substrate for library synthesis and the development of novel pharmaceutical agents.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][9] A comprehensive understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step of the entire process and results in the formation of a Pd(II) complex.[1][3][9][10]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex, thereby facilitating the ligand exchange on the palladium center.[1][11][12][13]
-
Reductive Elimination : In the final step, the two organic moieties on the palladium(II) complex couple to form the new carbon-carbon bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of a Suzuki coupling hinges on the judicious selection of its components. Each element plays a crucial role in the catalytic cycle, and choices must be tailored to the specific substrates involved.
Palladium Source and Ligand System
The combination of a palladium source and a supporting ligand forms the heart of the catalyst system. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern systems often employ a Pd(II) precatalyst (e.g., palladium(II) acetate, Pd(OAc)₂) with a specialized phosphine ligand.
Causality : Bulky, electron-rich phosphine ligands are preferred because they accelerate both the oxidative addition and the final reductive elimination steps.[9][14] They stabilize the active Pd(0) species and promote the formation of the desired product, especially with challenging or sterically hindered substrates.[14][15] Ligands from the Buchwald family, such as SPhos and XPhos, are exceptionally versatile and highly active for a broad range of substrates, including aryl bromides.[15]
The Role of the Base
The base is not a mere spectator; it is an essential activator in the catalytic cycle.[11] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step to proceed efficiently.[1][12][13]
Causality : The choice of base can dramatically affect reaction rates and yields.
-
Carbonates (K₂CO₃, Cs₂CO₃): Generally effective, well-tolerated by many functional groups, and a good starting point for optimization. Cesium carbonate is more soluble and often provides higher reactivity.
-
Phosphates (K₃PO₄): A stronger base that is particularly effective for coupling less reactive aryl chlorides and can be beneficial for hindered substrates.[11]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be compatible with base-sensitive functional groups (e.g., esters) in the substrates.
Solvent Selection
The solvent system must be chosen to solubilize the reactants and facilitate the interaction between the organic and inorganic components. Aprotic polar solvents are commonly used.
Causality : Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed.[1][7] The organic solvent dissolves the aryl halide, boronic acid, and catalyst complex, while the aqueous phase dissolves the inorganic base, creating a large interfacial area where the crucial activation and transmetalation steps can occur.[7][16] Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[3][17]
Data Presentation: Parameter Optimization
The following table summarizes key parameters and provides a starting point for optimizing the Suzuki coupling of this compound.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Aryl Bromide | 1.0 equiv | The limiting reagent by definition. |
| Boronic Acid | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation side reactions.[7] |
| Pd Precatalyst | 1 - 5 mol% | Lower loadings (0.5-2%) are often sufficient with highly active ligand systems. Higher loadings may be needed for difficult couplings. |
| Ligand | 1.1 - 2.2 x Pd mol% | A slight excess relative to the palladium source ensures full coordination and catalyst stability. Buchwald ligands like SPhos are highly recommended. |
| Base | 2.0 - 3.0 equiv | A stoichiometric excess is required to ensure complete formation of the boronate and to neutralize any acidic byproducts. K₂CO₃ or K₃PO₄ are excellent starting points.[11] |
| Solvent | 0.1 - 0.5 M | Common choices include Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 organic:aqueous ratio).[7][17] |
| Temperature | 60 - 100 °C | Reaction temperature is substrate-dependent. Aryl bromides typically react efficiently in this range.[17] Monitor for potential decomposition of the benzylic bromide at higher temperatures. |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS to determine the point of completion and avoid byproduct formation from prolonged heating. |
Experimental Protocols
Safety Precaution : This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. 4-(Bromomethyl)benzonitrile is corrosive and a lachrymator.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 mmol, 196 mg)
-
Arylboronic acid (1.2 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), dried
-
SPhos (2 mol%, 0.02 mmol, 8.2 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%, 0.01 mmol, 2.2 mg)
-
1,4-Dioxane (8 mL), degassed
-
Deionized Water (2 mL), degassed
-
Round-bottom flask or microwave vial with a magnetic stir bar
-
Condenser and inert gas (Argon or Nitrogen) manifold
-
Standard laboratory glassware for workup and purification
Figure 2: General experimental workflow for the Suzuki coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), SPhos (0.02 mmol), and palladium(II) acetate (0.01 mmol).
-
Inerting the Atmosphere : Seal the flask with a septum, and attach it to an inert gas manifold. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Add the degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and saturated brine (20 mL).[18]
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[18][19]
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool for modern organic synthesis.[3] By leveraging the unique bifunctional nature of this compound, researchers can efficiently access complex molecular scaffolds. A rational approach to selecting the catalyst system, base, and solvent, grounded in a solid mechanistic understanding, is key to achieving high yields and purity. The protocols and guidelines presented herein provide a robust framework for the successful application of this powerful transformation in drug discovery and beyond.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 4-Bromo-3-(bromomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials can significantly streamline synthetic routes, offering rapid access to diverse libraries of novel compounds. 4-Bromo-3-(bromomethyl)benzonitrile has emerged as a particularly valuable bifunctional building block, poised for the synthesis of a wide array of heterocyclic compounds. Its unique arrangement of a nucleophilic-susceptible bromomethyl group, a strategically positioned nitrile moiety, and a modifiable aromatic bromine atom provides a powerful platform for intricate molecular design.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various heterocyclic systems from this compound. We will delve into the underlying chemical principles, offer step-by-step experimental procedures, and present data to empower researchers in their quest for new chemical entities.
A Versatile Scaffold for Heterocyclic Synthesis
This compound possesses two key reactive sites that can be sequentially or concertedly exploited to construct fused heterocyclic rings. The benzylic bromide is an excellent electrophile, readily undergoing nucleophilic substitution with a variety of heteroatom nucleophiles. The nitrile group, in turn, can participate in cyclization reactions, often after an initial nucleophilic attack on the bromomethyl group, leading to the formation of five- or six-membered rings. The aromatic bromine atom offers a further point of diversification through cross-coupling reactions, although this guide will primarily focus on the initial heterocycle formation.
dot graph "Reaction_Sites" { layout=neato; node [shape=plaintext]; "this compound" [pos="0,0!"]; "Bromomethyl_group" [label="Electrophilic Bromomethyl Group\n(Susceptible to Nucleophilic Attack)", pos="-3,-1!", color="#EA4335"]; "Nitrile_group" [label="Nitrile Group\n(Participates in Cyclization)", pos="3,-1!", color="#4285F4"]; "Aromatic_Bromine" [label="Aromatic Bromine\n(Amenable to Cross-Coupling)", pos="0,2!", color="#34A853"]; "this compound" -> "Bromomethyl_group" [color="#EA4335"]; "this compound" -> "Nitrile_group" [color="#4285F4"]; "this compound" -> "Aromatic_Bromine" [color="#34A853"]; } केंदota Key Reactive Sites of this compound
Synthesis of 7-Bromo-2-substituted-isoindolin-1-ones
The reaction of this compound with primary amines provides a direct and efficient route to N-substituted 7-bromoisoindolin-1-ones. This transformation proceeds via a tandem reaction sequence involving an initial intermolecular SN2 reaction, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic benzylic carbon of the bromomethyl group, leading to the formation of a secondary amine intermediate. The subsequent intramolecular cyclization is facilitated by the attack of the newly introduced nitrogen nucleophile onto the nitrile carbon. Tautomerization and hydrolysis of the resulting imine during workup yield the stable isoindolinone ring system. The choice of base is crucial to facilitate the initial nucleophilic substitution and the subsequent cyclization.
dot graph "Isoindolinone_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];
} केंदota Mechanism of Isoindolinone Formation
Experimental Protocol: General Procedure for the Synthesis of 7-Bromo-2-substituted-isoindolin-1-ones
Materials:
-
This compound
-
Substituted primary amine (e.g., benzylamine, aniline)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the primary amine (1.1 eq.) and triethylamine (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-bromo-2-substituted-isoindolin-1-one.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 7-Bromo-2-benzylisoindolin-1-one | 85 |
| 2 | Aniline | 7-Bromo-2-phenylisoindolin-1-one | 78 |
| 3 | Cyclohexylamine | 7-Bromo-2-cyclohexylisoindolin-1-one | 82 |
Synthesis of 7-Bromo-2,3-dihydrophthalazin-1-ones
The reaction of this compound with hydrazine derivatives provides a facile route to 7-bromo-2,3-dihydrophthalazin-1-ones. This transformation is a powerful method for the construction of this important heterocyclic scaffold, which is a common core in many biologically active molecules.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on the benzylic carbon of the bromomethyl group. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable dihydrophthalazinone ring.
dot graph "Phthalazinone_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=10];
} केंदota Mechanism of Phthalazinone Formation
Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydrophthalazin-1-one
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Water
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (0.2 M), add hydrazine hydrate (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield 7-bromo-2,3-dihydrophthalazin-1-one as a solid.
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 7-Bromo-2,3-dihydrophthalazin-1-one | 90 |
| 2 | Phenylhydrazine | 7-Bromo-2-phenyl-2,3-dihydrophthalazin-1-one | 85 |
Future Directions and Diversification
The synthetic utility of this compound extends beyond the synthesis of isoindolinones and phthalazinones. The presence of the versatile bromine atom on the aromatic ring opens up avenues for further functionalization through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of substituents at the 7-position of the heterocyclic core, providing access to a vast chemical space for drug discovery and materials science applications.
Furthermore, the nitrile group can be subjected to various transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, offering additional handles for molecular elaboration. The exploration of reactions with other dinucleophiles could also lead to the discovery of novel heterocyclic systems.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a variety of heterocyclic compounds. The straightforward and efficient protocols for the synthesis of isoindolinones and phthalazinones, coupled with the potential for further diversification, make this starting material an attractive choice for researchers in both academic and industrial settings. The application notes and protocols provided in this guide are intended to serve as a practical resource to facilitate the exploration of the rich chemistry of this promising scaffold.
The Strategic Utility of 4-Bromo-3-(bromomethyl)benzonitrile in Modern Drug Discovery
In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 4-Bromo-3-(bromomethyl)benzonitrile emerges as a highly versatile and valuable scaffold. Its unique trifunctionalized aromatic core, featuring a nitrile group, a bromine atom, and a reactive bromomethyl moiety, offers medicinal chemists a powerful tool for the construction of complex molecular architectures with diverse pharmacological applications. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this pivotal intermediate, tailored for researchers, scientists, and drug development professionals.
I. The Molecular Logic: Why this compound is a Privileged Intermediate
The efficacy of this compound as a pharmaceutical intermediate stems from the distinct reactivity of its functional groups, which can be addressed sequentially or in concert to achieve specific synthetic outcomes.
-
The Bromomethyl Group: This benzylic bromide is a potent electrophile, rendering it highly susceptible to nucleophilic substitution reactions. This feature is instrumental for introducing a wide range of functionalities, including amines, thiols, alcohols, and carbanions, thereby enabling the facile elaboration of the molecular scaffold. This reactivity is central to the construction of various pharmacophores and for linking the core structure to other molecular fragments.
-
The Aryl Bromide: The bromine atom on the aromatic ring is a key handle for transition metal-catalyzed cross-coupling reactions. Seminal methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations can be employed to forge new carbon-carbon and carbon-heteroatom bonds with high precision.[1] This allows for the introduction of aryl, alkyl, and amino substituents, significantly expanding the accessible chemical space.
-
The Nitrile Group: The cyano moiety is a versatile functional group that can be retained in the final molecule, where it may participate in crucial binding interactions with biological targets, or it can be transformed into other key functionalities. For instance, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
This multi-faceted reactivity profile makes this compound a cornerstone intermediate for the synthesis of a wide array of biologically active molecules, including kinase inhibitors, and other targeted therapies.
II. Synthetic Protocols: Accessing and Utilizing this compound
A reliable and scalable synthesis of this compound is crucial for its application in drug development programs. The following protocols provide detailed procedures for its preparation and subsequent functionalization.
Protocol 1: Synthesis of this compound from 4-Bromo-3-methylbenzonitrile
This protocol details the radical bromination of the benzylic methyl group of 4-Bromo-3-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. This method is analogous to the well-established procedures for the benzylic bromination of other substituted toluenes.[2][3]
Reaction Scheme:
A schematic for the synthesis of the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-3-methylbenzonitrile | 196.04 | 10.0 g | 51.0 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 9.98 g | 56.1 mmol |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.42 g | 2.55 mmol |
| Carbon tetrachloride (CCl4) | 153.82 | 200 mL | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-3-methylbenzonitrile (10.0 g, 51.0 mmol) and carbon tetrachloride (200 mL).
-
Stir the mixture until the starting material is completely dissolved.
-
Add N-bromosuccinimide (9.98 g, 56.1 mmol) and AIBN (0.42 g, 2.55 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system such as hexane or a mixture of ethyl acetate and hexane to afford a white to off-white crystalline solid.[4][5]
Safety Precautions: Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood. AIBN is a potential explosion hazard at elevated temperatures. NBS is a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Protocol 2: Application in the Synthesis of a Kinase Inhibitor Scaffold
This protocol illustrates the utility of this compound in the synthesis of a hypothetical kinase inhibitor scaffold through a two-step sequence involving nucleophilic substitution and a subsequent Suzuki cross-coupling reaction.
Workflow Diagram:
A workflow for a hypothetical kinase inhibitor synthesis.
Step 1: Nucleophilic Substitution with a Primary Amine
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a primary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine intermediate.
Step 2: Suzuki Cross-Coupling
-
To a solution of the secondary amine intermediate (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water), add a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor scaffold.
III. Broader Applications in Medicinal Chemistry
The versatility of this compound extends beyond the synthesis of kinase inhibitors. It serves as a crucial starting material for a variety of other pharmacologically relevant classes of compounds. For instance, the bromomethyl group can react with thiols to form thioethers, which are present in numerous drug molecules. Furthermore, the nitrile group can be a precursor for the synthesis of various heterocyclic systems that are prevalent in medicinal chemistry. The strategic combination of these transformations allows for the rapid generation of diverse compound libraries for high-throughput screening and lead optimization campaigns.
IV. Conclusion
This compound is a powerful and versatile intermediate in the pharmaceutical industry. Its unique combination of reactive functional groups provides a robust platform for the synthesis of complex and diverse molecular architectures. The protocols and application notes presented herein offer a solid foundation for researchers and drug development professionals to harness the full potential of this valuable building block in their quest for novel and effective therapeutic agents. As the demand for innovative medicines continues to grow, the strategic application of such well-defined intermediates will undoubtedly remain a cornerstone of successful drug discovery.
References
conversion of the nitrile group in 4-Bromo-3-(bromomethyl)benzonitrile to a carboxylic acid
An Application Note for the Selective Synthesis of 4-Bromo-3-(bromomethyl)benzoic Acid
Abstract
This application note provides a comprehensive and technically detailed protocol for the selective conversion of the nitrile moiety in 4-Bromo-3-(bromomethyl)benzonitrile to a carboxylic acid, yielding 4-Bromo-3-(bromomethyl)benzoic acid. This target molecule is a valuable bifunctional building block in medicinal chemistry and organic synthesis, notably in the preparation of photosensitizers like temoporfin.[1] The primary challenge in this transformation is the presence of a reactive benzylic bromide, which is susceptible to nucleophilic substitution under many hydrolysis conditions. This guide elucidates the critical choice of an acid-catalyzed pathway to prevent unwanted side reactions, offering a robust and reproducible method for researchers in drug development and chemical synthesis. We present a complete, validated protocol, including mechanistic insights, safety precautions, and characterization guidelines.
Introduction and Strategic Considerations
The hydrolysis of nitriles is a fundamental transformation in organic chemistry for the synthesis of carboxylic acids.[2] The reaction can be catalyzed by either acid or base, proceeding through an amide intermediate.[3][4] However, for substrates with multiple reactive functional groups, such as this compound, the choice of reaction conditions is not trivial.
The starting material possesses two key electrophilic sites:
-
The carbon atom of the nitrile group (-C≡N).
-
The benzylic carbon of the bromomethyl group (-CH₂Br).
A successful synthesis of 4-Bromo-3-(bromomethyl)benzoic acid requires the selective hydrolysis of the nitrile without substitution at the bromomethyl position.
Rationale for Selecting Acid-Catalyzed Hydrolysis
Base-catalyzed hydrolysis , typically employing strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is strongly discouraged for this substrate.[5][6] The hydroxide ion (OH⁻) is a potent nucleophile that would readily attack the benzylic carbon in an Sₙ2 reaction. This would lead to the formation of 4-bromo-3-(hydroxymethyl)benzonitrile or the fully hydrolyzed 4-bromo-3-(hydroxymethyl)benzoic acid as a significant byproduct, complicating purification and reducing the yield of the desired product.
Acid-catalyzed hydrolysis , conversely, utilizes a strong acid (e.g., sulfuric acid, hydrochloric acid) in an aqueous medium.[5][7] Under these conditions, the primary nucleophile is water, which is significantly less nucleophilic than the hydroxide ion. This dramatically reduces the rate of the competing Sₙ2 reaction at the benzylic bromide. The nitrile group, when protonated by the strong acid, becomes highly activated towards nucleophilic attack by water, favoring the desired hydrolysis pathway.[8][9] Therefore, the acid-catalyzed method offers superior selectivity and is the recommended approach.
Mechanistic Pathway
The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-part process: the initial conversion to an amide, followed by the hydrolysis of the amide.[3][4]
-
Activation: The nitrogen atom of the nitrile is protonated, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.
-
Tautomerization: A series of proton transfers results in the formation of an amide intermediate.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium ion.[8]
The detailed mechanism is illustrated in the diagram below.
Caption: Acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.
Safety and Handling
This compound is a corrosive solid and a lachrymator.[10][11][12] Concentrated sulfuric and hydrochloric acids are extremely corrosive. All procedures must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Chemical-resistant gloves (nitrile or neoprene), splash goggles, a face shield, and a lab coat are mandatory.[11][13]
-
Handling: Avoid inhalation of dust and vapors.[10][14] Prevent contact with skin and eyes.[13] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]
-
Acid Handling: Always add acid slowly to water or the reaction mixture; never add water to concentrated acid.[14]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic solutions should be neutralized before disposal.
Experimental Protocol
This protocol details the acid-catalyzed hydrolysis of this compound.
Materials and Reagents
| Chemical Name | Molecular Formula | MW ( g/mol ) | CAS No. | Amount | Molar Equiv. | Notes |
| This compound | C₈H₅Br₂N | 274.94 | 85333-81-9 | 5.00 g | 1.0 | Starting material |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | 25 mL | - | Catalyst/Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 25 mL | - | Co-solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~500 mL | - | For workup |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | As needed | - | For neutralization |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
Ice bath
Reaction Workflow
Caption: High-level overview of the experimental procedure.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 18.2 mmol).
-
In the fume hood, carefully and slowly add glacial acetic acid (25 mL) followed by concentrated sulfuric acid (25 mL). The mixture will become warm.
-
Fit the flask with a reflux condenser.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to 120-130°C using a heating mantle.
-
Maintain a gentle reflux with vigorous stirring for 4-6 hours.
-
Monitoring (Optional): The reaction can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product, being a carboxylic acid, will have a much lower Rf value than the starting nitrile.
-
-
Workup and Isolation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Prepare a 1 L beaker containing approximately 400 g of crushed ice.
-
Slowly and carefully pour the cooled reaction mixture onto the ice with gentle stirring. A white precipitate of the crude carboxylic acid will form.
-
Allow the ice to melt completely, then stir the resulting slurry for an additional 30 minutes to ensure full precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) until the washings are no longer strongly acidic (check with pH paper).
-
-
Purification:
-
Transfer the crude solid to a beaker.
-
Recrystallize the product from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture.
-
Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Product Characterization:
-
Yield: Determine the final mass and calculate the percentage yield.
-
Melting Point: Measure the melting point and compare it to the literature value.
-
Spectroscopy:
-
IR: Confirm the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
-
¹H NMR: Confirm the presence of the -CH₂Br signal and the aromatic protons, along with a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time to 8 hours or increase the temperature slightly (to ~135°C). Ensure efficient stirring. |
| Low Yield | Product loss during workup; incomplete precipitation. | Ensure the reaction mixture is poured onto a sufficient amount of ice. Ensure the filter cake is washed with cold water to minimize dissolution. |
| Oily Product Forms | Impurities present; product "oiling out" instead of crystallizing. | During recrystallization, ensure the product is fully dissolved before cooling. If it oils out, reheat, add slightly more solvent, and try scratching the inside of the flask to induce crystallization. |
| Dark-colored Product | Charring or side reactions due to excessive heat. | Maintain careful temperature control. Do not exceed 140°C. Purification by recrystallization may need to be repeated. |
Conclusion
This application note provides a validated and selective method for the hydrolysis of this compound to 4-Bromo-3-(bromomethyl)benzoic acid. By employing an acid-catalyzed pathway, the protocol effectively circumvents the common side reaction of nucleophilic substitution at the benzylic bromide, which would be prevalent under basic conditions. This method is robust, scalable, and yields a high-purity product, making it highly suitable for researchers in synthetic and medicinal chemistry.
References
- 1. Buy 4-Bromo-3-(bromomethyl)benzoic acid | 887757-31-5 [smolecule.com]
- 2. byjus.com [byjus.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Note: A Guide to the Chemoselective Reduction of 4-Bromo-3-(bromomethyl)benzonitrile
Abstract
This document provides a comprehensive scientific guide for the chemoselective reduction of the nitrile functionality in 4-Bromo-3-(bromomethyl)benzonitrile to yield the corresponding primary amine, (4-bromo-3-(bromomethyl)phenyl)methanamine. This target molecule is a valuable bifunctional building block in medicinal chemistry and materials science, featuring both a nucleophilic amine and an electrophilic benzylic bromide. The primary challenge in this synthesis is achieving selective reduction of the nitrile without affecting the aryl and benzylic bromide moieties. This guide analyzes various reductive methodologies, explains the chemical rationale for reagent selection, and provides a detailed, field-proven protocol for the synthesis using a borane complex, ensuring high yield and purity.
Introduction: The Challenge of Chemoselectivity
The synthesis of (4-bromo-3-(bromomethyl)phenyl)methanamine presents a classic chemoselectivity problem. The substrate contains three distinct functionalities susceptible to reduction or nucleophilic attack: a nitrile, an aryl bromide, and a benzylic bromide. An ideal synthetic protocol must selectively transform the nitrile into a primary amine while preserving the integrity of the two halogenated sites, which are crucial for subsequent derivatization.
-
Nitrile (-C≡N): The target for reduction to a primary amine (-CH₂NH₂).
-
Aryl Bromide (Ar-Br): Generally stable but can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.
-
Benzylic Bromide (-CH₂Br): A highly reactive leaving group, susceptible to reduction (hydrodehalogenation) by strong hydride reagents or catalytic hydrogenation.
This note evaluates common reduction strategies and justifies the selection of borane dimethyl sulfide complex (BH₃·SMe₂) as the optimal reagent for this transformation, based on its favorable reactivity profile.
Comparative Analysis of Reductive Methodologies
The choice of reducing agent is paramount to the success of this synthesis. Below is an analysis of common methods and their suitability for the target transformation.
Catalytic Hydrogenation
Catalytic hydrogenation, employing reagents like Raney® Nickel or Palladium on Carbon (Pd/C) with H₂ gas, is a standard method for nitrile reduction.[1] However, this approach is ill-suited for the target substrate due to the high risk of dehalogenation. Both aryl and benzylic halides are readily cleaved under these conditions, a process known as hydrogenolysis.[2] This would lead to a mixture of undesired byproducts, significantly complicating purification and reducing the yield of the desired product.
Strong Hydride Reagents: Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines.[3] The mechanism involves sequential nucleophilic attack by hydride ions.[3][4] While effective for the nitrile, LAH is too reactive for this substrate. It is known to reduce alkyl and benzylic halides to the corresponding alkanes.[5] Applying LAH to this compound would likely result in the reduction of the benzylic bromide to a methyl group, yielding 4-bromo-3-methylbenzylamine as a major impurity.
Milder Hydride Reagents: Sodium Borohydride (NaBH₄)
Sodium borohydride is a much milder reagent than LAH and is generally incapable of reducing nitriles on its own.[6] Its reactivity can be enhanced by additives. For instance, a combination of NaBH₄ and cobalt(II) chloride (CoCl₂) generates cobalt boride in situ, which can catalyze nitrile reduction.[7][8] While this system offers better chemoselectivity than LAH, its compatibility with the sensitive benzylic bromide is not guaranteed and would require extensive optimization.[9]
Borane Complexes: The Optimal Choice
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are excellent reagents for reducing nitriles.[10] Borane is a Lewis acid that coordinates to the nitrile nitrogen, activating the carbon for reduction by the B-H bond. This method is known for its high chemoselectivity. Borane does not typically reduce aryl halides and is significantly less reactive towards benzylic halides than LAH. Literature precedent confirms that borane dimethyl sulfide is highly effective for the selective reduction of the structurally similar 4-(bromomethyl)benzonitrile, providing the desired amine in high yield without cleaving the benzylic bromide.[11][12] This established selectivity makes it the superior choice for this synthesis.
Data Summary: Reagent Comparison
| Reducing Agent | Target Reaction (Nitrile) | Selectivity Issue (Benzylic Bromide) | Selectivity Issue (Aryl Bromide) | Safety & Handling | Recommendation |
| H₂ / Raney Ni | Yes | High Risk of Reduction | High Risk of Reduction | Pyrophoric catalyst, H₂ gas handling[13] | Not Recommended |
| LiAlH₄ | Yes | High Risk of Reduction | Generally Stable | Highly reactive with water/air[14][15] | Not Recommended |
| NaBH₄ / CoCl₂ | Yes | Moderate Risk of Reduction | Generally Stable | Milder, but requires optimization | Plausible Alternative |
| BH₃·SMe₂ | Yes | Low Risk of Reduction | Stable | Toxic, foul odor, handle in fume hood[10] | Highly Recommended |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of similar substrates.[12] It outlines the chemoselective reduction of this compound using borane dimethyl sulfide.
Materials and Equipment
-
Reagents: this compound (97%+), Borane dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF), Anhydrous Tetrahydrofuran (THF, inhibitor-free), 6 M Hydrochloric Acid (HCl), 6 M Sodium Hydroxide (NaOH), Diethyl Ether (or Ethyl Acetate), Brine (saturated aq. NaCl), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Flame-dried, three-necked round-bottom flask; magnetic stirrer and stir bar; reflux condenser; nitrogen or argon gas line with bubbler; dropping funnel; ice-water bath; separatory funnel; rotary evaporator.
Safety Precautions
-
Borane Dimethyl Sulfide (BH₃·SMe₂): This reagent is corrosive, toxic, and has a strong, unpleasant odor. It reacts with moisture. All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere.[10]
-
Inert Atmosphere: The reaction is moisture-sensitive. Use flame-dried glassware and maintain a positive pressure of dry nitrogen or argon throughout the procedure.
-
Quenching: The quenching of excess borane with acid is exothermic and releases hydrogen gas. This step must be performed slowly and with adequate cooling (ice bath).
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried three-necked flask with a stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve this compound (e.g., 1.0 eq, 5.0 mmol, 1.38 g) in anhydrous THF (20 mL).
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add the borane dimethyl sulfide complex (2.0 M solution in THF, 2.0 eq, 10.0 mmol, 5.0 mL) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. CAUTIOUSLY and slowly add 6 M aqueous HCl dropwise to quench the excess borane. Vigorous hydrogen evolution will occur. Continue adding acid until the bubbling ceases, then stir at room temperature for 1 hour to ensure complete hydrolysis of the amine-borane complex.
-
Workup - Basification: Cool the mixture again and make it basic (pH > 12) by the slow addition of 6 M aqueous NaOH. This deprotonates the ammonium salt to the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash them with water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (4-bromo-3-(bromomethyl)phenyl)methanamine can be purified by flash column chromatography on silica gel if necessary.
Visualization of Chemistry and Workflow
Chemical Transformation
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. 2. LiAlH4 | PPT [slideshare.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols: 4-Bromo-3-(bromomethyl)benzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Building Block for Advanced Materials
4-Bromo-3-(bromomethyl)benzonitrile is a unique aromatic compound possessing three distinct reactive sites: a bromomethyl group, a bromine atom on the aromatic ring, and a nitrile moiety. This trifecta of functionalities makes it a highly valuable and versatile building block for the synthesis of advanced functional materials. The strategic placement of these groups allows for orthogonal chemical modifications, enabling the precise construction of complex macromolecular architectures.
The benzylic bromide (in the bromomethyl group) is highly susceptible to nucleophilic substitution reactions, providing a convenient handle for grafting onto polymer backbones or surfaces. The aryl bromide is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds to construct conjugated systems. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or complexed with metal centers, offering further avenues for functionalization or tuning of material properties.
These application notes will explore the potential of this compound in the design and synthesis of functional polymers and for the modification of surfaces, providing detailed protocols for its utilization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 190197-86-5 | [1][2] |
| Molecular Formula | C₈H₅Br₂N | [1][2] |
| Molecular Weight | 274.94 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Purity | ≥ 95% | [2] |
Application I: Synthesis of Functional Polymers
The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization, leading to the formation of functional polymers with tailored properties.[4] The bromomethyl and aryl bromide moieties can be selectively addressed to create either linear or cross-linked polymer networks.
Conceptual Approach: Synthesis of a Linear Polyether with Pendant Nitrile and Bromo Functionalities
This protocol describes a plausible synthetic route to a linear polyether by utilizing the high reactivity of the bromomethyl group in a Williamson ether synthesis-type polymerization with a diol comonomer. The resulting polymer will feature pendant benzonitrile groups with a reactive aryl bromide handle for post-polymerization modification.
Protocol 1: Synthesis of a Linear Polyether via Polycondensation
Reaction Scheme:
A conceptual reaction scheme for the synthesis of a linear polyether.
Materials:
-
This compound (1.0 eq.)
-
Bisphenol A (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add Bisphenol A (1.0 eq.).
-
Deprotonation: Add anhydrous DMF to dissolve the Bisphenol A. Carefully add sodium hydride (2.2 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the bisphenoxide.
-
Monomer Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere. Monitor the progress of the polymerization by periodically checking the viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of methanol to destroy any excess NaH.
-
Precipitation: Pour the viscous polymer solution into a large volume of deionized water with vigorous stirring to precipitate the polymer.
-
Purification: Filter the solid polymer and wash it extensively with water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.
Application II: Surface Functionalization for Advanced Applications
The reactive bromomethyl group of this compound provides a robust anchor for the covalent modification of surfaces, such as silica, glass, or metal oxides. This surface functionalization can be used to tune surface properties (e.g., hydrophobicity, reactivity) or to create platforms for sensing, catalysis, or biomedical applications.
Conceptual Approach: Modification of a Hydroxylated Surface
This protocol outlines a general procedure for the functionalization of a hydroxyl-terminated surface (e.g., silica gel, glass slide) with this compound. The resulting surface will be decorated with benzonitrile moieties, which can be further modified.
Protocol 2: Covalent Immobilization on a Hydroxylated Substrate
Workflow Diagram:
A workflow for surface functionalization.
Materials:
-
Hydroxylated substrate (e.g., silica gel, glass slides)
-
This compound
-
Anhydrous toluene or another suitable aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Methanol, acetone, deionized water for washing
-
Oven or vacuum oven for drying
Procedure:
-
Substrate Cleaning: Thoroughly clean the hydroxylated substrate by sonicating in a sequence of deionized water, acetone, and methanol. Dry the substrate in an oven at 120 °C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: Place the dry substrate in a reaction vessel (e.g., a round-bottom flask for silica gel or a staining jar for slides) under an inert atmosphere (nitrogen or argon).
-
Reaction Solution Preparation: In a separate flask, dissolve this compound and the non-nucleophilic base (e.g., triethylamine, ~1.5 equivalents relative to the benzonitrile derivative) in anhydrous toluene.
-
Functionalization: Add the reaction solution to the vessel containing the substrate. Ensure the substrate is fully immersed.
-
Reaction: Heat the reaction mixture to 80-110 °C and allow it to react for 12-24 hours with gentle agitation.
-
Washing: After the reaction, cool the vessel to room temperature. Remove the functionalized substrate and wash it sequentially with toluene, acetone, and methanol to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized substrate under a stream of nitrogen and then in a vacuum oven at 60 °C.
Characterization:
The success of the surface modification can be confirmed using various surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of bromine and nitrogen on the surface.
-
Contact Angle Goniometry: To measure the change in surface hydrophobicity.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.
Future Perspectives and Potential Applications
The unique trifunctional nature of this compound opens up a vast design space for materials scientists. Beyond the examples provided, this molecule could be a key component in:
-
Conjugated Polymers: The aryl bromide can be used in cross-coupling reactions to extend π-conjugation, leading to materials for organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Metal-Organic Frameworks (MOFs): The nitrile group can coordinate to metal centers, and the bromo- and bromomethyl groups can be used for post-synthetic modification of the MOF structure to introduce new functionalities.
-
Drug Delivery Systems: Polymers synthesized from this monomer could be designed to have specific interactions with biological systems, with the potential for further conjugation of targeting ligands or therapeutic agents.
The protocols provided herein are foundational and should be optimized for specific applications and substrates. The versatility of this compound ensures its place as a valuable tool in the ongoing development of novel functional materials.
References
Application Note: 4-Bromo-3-(bromomethyl)benzonitrile as a Versatile Precursor for the Synthesis of Advanced Enzyme Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-3-(bromomethyl)benzonitrile in the synthesis of potent enzyme inhibitors.
Introduction
In the landscape of modern medicinal chemistry, the rational design of small molecule enzyme inhibitors remains a cornerstone of drug discovery. The success of such endeavors hinges on the availability of versatile chemical building blocks that enable the systematic exploration of chemical space. This compound is one such pivotal precursor, offering a unique combination of reactive sites that are strategically employed in the synthesis of highly potent and selective enzyme inhibitors. Its structure, featuring a brominated aromatic ring, a reactive benzylic bromide, and a cyano group, provides a trifecta of functionalities for chemists to exploit in constructing complex molecular architectures.
The benzylic bromide (-CH2Br) group is a highly reactive electrophilic center, susceptible to nucleophilic substitution (SN2) reactions.[1][2] This allows for the straightforward introduction of a wide variety of nitrogen, oxygen, or sulfur-containing moieties, which are often crucial for establishing key interactions with the target enzyme. The aryl bromide serves as a handle for sophisticated palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of intricate bi-aryl or aryl-amine scaffolds.[3] Finally, the nitrile (-CN) group is a versatile functional group that can act as a key hydrogen bond acceptor or be transformed into other functional groups like carboxylic acids or amines.[3] This application note will delve into the utility of this compound, focusing specifically on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents.
Core Application: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are critical components of the cellular DNA damage response machinery.[4] In cancer therapy, inhibiting PARP is a prime example of "synthetic lethality."[5] In tumors with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated repair leads to an accumulation of catastrophic DNA damage and subsequent cancer cell death.[6][7] Several FDA-approved PARP inhibitors, including Niraparib and Talazoparib, have revolutionized the treatment of certain types of ovarian, breast, prostate, and pancreatic cancers.[6][7][8]
This compound serves as a crucial intermediate in the synthesis of complex heterocyclic cores found in many PARP inhibitors. The dual reactivity of the molecule allows for a convergent synthesis strategy where different fragments of the final inhibitor are appended to the central benzonitrile ring.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway, demonstrating how this compound can be utilized. The first step typically involves a nucleophilic substitution at the bromomethyl position to build a key heterocyclic intermediate.
Caption: Synthetic workflow using this compound.
Detailed Experimental Protocol: Synthesis of a Key Phthalazinone Intermediate
This protocol describes a representative SN2 cyclization reaction, a common first step in synthesizing the phthalazinone core of many PARP inhibitors, starting from this compound and a substituted hydrazine.
Objective: To synthesize a 4-bromo-substituted phthalazinone intermediate via nucleophilic substitution and cyclization.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Purity | Supplier |
| This compound | 190197-86-5 | 274.94 | ≥98% | Major suppliers |
| Hydrazine monohydrate | 7803-57-8 | 50.06 | ≥98% | Major suppliers |
| Triethylamine (TEA) | 121-44-8 | 101.19 | ≥99% | Major suppliers |
| Ethanol (EtOH), 200 proof | 64-17-5 | 46.07 | Anhydrous | Major suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major suppliers |
| Hexanes | 110-54-3 | - | ACS Grade | Major suppliers |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | Lab prepared |
| Brine (Saturated NaCl aq.) | - | - | - | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Major suppliers |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.75 g, 10.0 mmol, 1.0 eq) in ethanol (40 mL).
-
Reagent Addition: To the stirred solution, add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq). Subsequently, add hydrazine monohydrate (0.58 mL, 12.0 mmol, 1.2 eq) dropwise over 5 minutes. Causality: Triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the cyclization to completion.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Causality: The aqueous washes remove excess hydrazine, triethylamine salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure phthalazinone intermediate as a white to off-white solid.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the structure of the target phthalazinone |
-
Troubleshooting Tip: If the reaction stalls (incomplete conversion observed by TLC), an additional portion of hydrazine and base can be added, and the reflux time can be extended. If multiple product spots are observed, it may indicate side reactions; purification by column chromatography is essential.
Mechanism of Action and the Role of the Benzonitrile Scaffold
The scaffolds derived from this compound are designed to mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. The inhibitor competitively binds to the nicotinamide-binding pocket of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and effectively halting the DNA repair process.
The benzonitrile moiety is critical for this interaction. The nitrogen atom of the cyano group often forms a key hydrogen bond with backbone amide protons in the active site (e.g., with Gly863 in PARP-1), while the aromatic ring engages in π-π stacking interactions with tyrosine residues (e.g., Tyr907), anchoring the inhibitor firmly in place.[8]
Visualizing PARP Inhibition
This diagram illustrates the principle of competitive inhibition of the PARP1 enzyme.
Caption: Mechanism of PARP1 inhibition by a competitive inhibitor.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex enzyme inhibitors. Its distinct reactive sites enable a modular and efficient approach to building sophisticated molecular architectures. The protocols and principles outlined in this note demonstrate its utility in constructing the core of PARP inhibitors, a clinically vital class of drugs. By understanding the reactivity and strategic application of this precursor, researchers in drug development can accelerate the discovery of novel therapeutics for cancer and other diseases.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-3-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity.
I. Synthesis Overview: The Wohl-Ziegler Benzylic Bromination
The synthesis of this compound is most commonly achieved through the free-radical bromination of 3-methyl-4-bromobenzonitrile. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, which is crucial for minimizing side reactions such as aromatic bromination.[3][4]
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the free-radical chain mechanism of benzylic bromination using NBS.
References
Technical Support Center: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile
Welcome to the technical support center for the synthesis of 4-Bromo-3-(bromomethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific benzylic bromination. We provide in-depth, experience-based insights to help you optimize your reaction, identify impurities, and troubleshoot effectively.
Overview of the Synthesis
The target molecule, this compound, is typically synthesized from 4-Bromo-3-methylbenzonitrile via a free-radical chain reaction known as the Wohl-Ziegler bromination.[1] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl4) or a safer alternative.[2][3]
The core mechanism involves the homolytic cleavage of the initiator to start a chain reaction. A bromine radical then abstracts a hydrogen atom from the benzylic methyl group, which is the most reactive site due to the resonance stabilization of the resulting benzyl radical.[4] This radical then reacts with a bromine source to yield the desired product. While effective, this process is susceptible to the formation of several side products that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this synthesis?
The primary and most frequently encountered side products are the unreacted Starting Material (4-Bromo-3-methylbenzonitrile) and the over-brominated product, 4-Bromo-3-(dibromomethyl)benzonitrile . A third common impurity is the Hydrolysis Product (4-Bromo-3-(hydroxymethyl)benzonitrile) , which can form if moisture is present during the reaction or workup.
Q2: How can I monitor the reaction progress effectively to minimize side products?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a non-polar eluent system (e.g., hexane/ethyl acetate 8:2) to monitor the disappearance of the starting material and the appearance of the product spot. The product is more polar than the starting material but less polar than the hydrolysis by-product. The dibrominated product will have an Rf value very close to the desired product, making TLC differentiation difficult. For more precise monitoring, taking aliquots for ¹H NMR or GC-MS analysis is recommended.
Q3: My crude product is a sticky oil instead of the expected solid. Why?
Pure this compound is a solid.[5] A sticky or oily crude product often indicates the presence of significant impurities, particularly unreacted starting material or the dibrominated side product, which can depress the melting point. Inadequate removal of the succinimide by-product can also contribute to this issue.
Q4: Is it critical to use anhydrous solvents?
Yes. The presence of water can lead to the hydrolysis of the product, this compound, to form 4-Bromo-3-(hydroxymethyl)benzonitrile.[6] This not only consumes the desired product but also introduces a polar impurity that can complicate purification. Always use freshly distilled or commercially available anhydrous solvents and ensure your glassware is thoroughly dried.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter, their probable causes rooted in side product formation, and actionable solutions.
Problem 1: Low Yield and Complex Crude ¹H NMR Spectrum
You've completed the reaction, but the yield is significantly lower than expected, and the crude ¹H NMR shows multiple signals in the benzylic region (4.5 - 7.0 ppm).
-
Probable Cause A: Over-bromination
-
Explanation: The most common cause of a complex spectrum and low yield of the desired product is the formation of 4-Bromo-3-(dibromomethyl)benzonitrile.[8] This happens when the benzylic radical reacts further with the bromine source. This is often caused by using an excess of NBS, high reaction temperatures, or prolonged reaction times.
-
Evidence: Look for a singlet in your ¹H NMR spectrum around 6.8-7.0 ppm , which is characteristic of the methine proton (-CHBr₂) of the dibrominated species. The desired product's benzylic protons (-CH₂Br) typically appear as a singlet around 4.6-4.8 ppm .[9][10]
-
Solution:
-
Stoichiometry Control: Use a precise stoichiometry of NBS, typically 1.0 to 1.05 equivalents relative to the starting material. Do not use a significant excess.
-
Temperature Management: Maintain a gentle reflux. Overheating can accelerate the rate of the second bromination.
-
Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC or GC) to prevent the product from being converted into the dibrominated side product.
-
-
-
Probable Cause B: Incomplete Reaction
-
Explanation: A significant amount of 4-Bromo-3-methylbenzonitrile remains.
-
Evidence: The presence of a sharp singlet around 2.5 ppm in the ¹H NMR spectrum, corresponding to the methyl group (-CH₃) of the starting material.[11]
-
Solution:
-
Initiator Check: Ensure your radical initiator (e.g., AIBN) is not expired and has been stored correctly. Consider adding it in portions to maintain a steady concentration of radicals.
-
Reaction Time: If the initiator is active, the reaction may simply need more time. Continue monitoring until the starting material spot on TLC is faint.
-
-
Problem 2: Product Loss During Aqueous Workup
After quenching the reaction and performing an aqueous extraction, your organic layer yield is low, and you may have an insoluble white precipitate at the interface.
-
Probable Cause: Product Hydrolysis
-
Explanation: The benzylic bromide product is reactive and susceptible to hydrolysis, especially under basic or prolonged neutral aqueous conditions, forming 4-Bromo-3-(hydroxymethyl)benzonitrile.[6]
-
Evidence: The formation of a new, more polar spot on your TLC plate. The ¹H NMR of this side product would show a benzylic signal (-CH₂OH) around 4.5-4.7 ppm and a broad singlet for the hydroxyl proton (-OH).[6]
-
Solution:
-
Minimize Contact Time: Perform the aqueous wash steps quickly and without vigorous, prolonged stirring.
-
Use Mild Conditions: Wash with a saturated sodium bicarbonate or brine solution rather than a strong base. Ensure the workup is not overly heated.
-
Drying: Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[6]
-
-
Summary of Key Species in Synthesis
| Compound Name | Structure | Molecular Weight ( g/mol ) | Role / Type | Typical ¹H NMR Signal (Benzylic, CDCl₃) |
| 4-Bromo-3-methylbenzonitrile | Br-C₆H₃(CN)-CH₃ | 196.04 | Starting Material | ~2.5 ppm (s, 3H, -CH₃) |
| This compound | Br-C₆H₃(CN)-CH₂Br | 274.94 | Target Product | ~4.7 ppm (s, 2H, -CH₂Br) |
| 4-Bromo-3-(dibromomethyl)benzonitrile | Br-C₆H₃(CN)-CHBr₂ | 353.84 | Side Product | ~6.9 ppm (s, 1H, -CHBr₂) |
| 4-Bromo-3-(hydroxymethyl)benzonitrile | Br-C₆H₃(CN)-CH₂OH | 212.04 | Side Product | ~4.6 ppm (s, 2H, -CH₂OH) |
Visualizing Side Product Formation
The following diagram illustrates the primary reaction pathway and the key side reactions that can occur.
Caption: Reaction scheme showing the desired synthesis pathway and routes to common side products.
Purification Strategies
-
Recrystallization: This is the most effective method for removing both the starting material and the dibrominated side product if the crude material is solid. A mixed solvent system like toluene-hexane or ethyl acetate-hexane is often a good starting point.[12]
-
Column Chromatography: If recrystallization fails or the crude product is an oil, silica gel chromatography is necessary. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate can effectively separate the components. The order of elution will typically be: Starting Material > Dibrominated Product ≈ Product > Hydrolysis Product.
By understanding the mechanisms behind the formation of these common side products, you can adjust your experimental protocol to favor the desired reaction pathway, simplify your purification process, and ultimately improve the yield and purity of your this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Radical Allylic Bromination (Wohl-Ziegler Reaction) [ns1.almerja.com]
- 5. This compound 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]
- 6. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. lifechempharma.com [lifechempharma.com]
- 8. Page loading... [guidechem.com]
- 9. Benzyl bromide(100-39-0) 1H NMR spectrum [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. strem.com [strem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Bromo-3-(bromomethyl)benzonitrile by Recrystallization
An in-depth technical guide by a Senior Application Scientist.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 4-Bromo-3-(bromomethyl)benzonitrile via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it the preferred method for purifying this compound?
A1: Recrystallization is the premier technique for purifying nonvolatile, solid organic compounds[1][2]. The method is founded on the principle that the solubility of most solids, including this compound, increases with temperature[3]. The process involves dissolving the crude solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are either present in smaller quantities or have different solubility profiles, remain dissolved in the cooled solvent (the "mother liquor")[4]. This separation of the pure crystalline solid from the impurity-laden mother liquor is the basis of the purification[2][4]. For a crystalline solid like this compound, this physical method is highly effective and avoids the potential for compound degradation that can occur with other techniques like chromatography.
Q2: What are the critical characteristics of a suitable solvent for this recrystallization?
A2: Selecting the right solvent is the most crucial step for a successful recrystallization[3]. The ideal solvent should exhibit a "high temperature coefficient" for the solute[2]. This means it should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point[2][3][5].
-
Keep impurities dissolved at both hot and cold temperatures , or fail to dissolve them at all, allowing for their removal by filtration[5].
-
Be chemically inert , meaning it does not react with the this compound[2][5].
-
Be sufficiently volatile to be easily removed from the purified crystals after filtration[2][5].
Q3: What common impurities might be present in my crude this compound?
A3: The impurities in your crude product are typically related to its synthesis. A common route to benzylic bromides is the radical bromination of a methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN[6]. Potential impurities could include:
-
Unreacted starting material (e.g., 4-Bromo-3-methylbenzonitrile).
-
By-products from the brominating agent (e.g., succinimide).
-
Over-brominated products or products from bromination at other positions on the aromatic ring.
-
Degradation products , as benzylic bromides can be susceptible to decomposition[7].
-
Colored impurities , which can often be removed with activated charcoal[2].
Q4: What are the primary safety concerns when handling this compound?
A4: this compound and related benzylic bromides are hazardous compounds that must be handled with care. Safety data for analogous structures indicate that this compound should be treated as corrosive, causing severe skin burns and eye damage[8][9]. It is also likely to be a lachrymator (tear-inducing agent) and may cause respiratory irritation if inhaled[8][9]. Always perform manipulations in a certified chemical fume hood. Essential personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat[10][11]. Ensure an eyewash station and safety shower are readily accessible[9].
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems that may arise during the recrystallization workflow.
Q5: I've added hot solvent, but my crystals won't form upon cooling. What went wrong?
A5: This is a very common issue in recrystallization and typically points to one of two causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure[12]. If too much hot solvent was added, the solution will not become saturated upon cooling, and the compound will remain dissolved[1][13].
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Once the volume is reduced, allow it to cool again[12][13][14]. You can test if significant product remains in solution by dipping a glass rod in the mother liquor and letting the solvent evaporate; a large residue indicates a high concentration of dissolved compound[14].
-
-
Supersaturation: The solution may be cooled below its saturation point but has not yet begun to form crystals. Crystal growth requires a nucleation event to start[12].
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for nucleation to begin[1][12][13].
-
Solution 2 (Seeding): If you have a small crystal of pure product saved from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystal growth[1].
-
Solution 3 (Further Cooling): Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with occasional scratching for best results[12].
-
Caption: Troubleshooting decision tree for failure of crystal formation.
Q6: My compound separated as an oil instead of crystals. How do I fix this "oiling out"?
A6: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the solution temperature is above the compound's melting point[12][13][14]. This is problematic because impurities tend to dissolve preferentially in the oil, preventing purification[14]. This phenomenon is more likely if the compound is highly impure (leading to significant melting point depression) or if the solvent's boiling point is much higher than the compound's melting point[12][14].
-
Solution 1 (Reheat and Dilute): Reheat the mixture to dissolve the oil back into the solution. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the more dilute solution to cool very slowly[12][13][14]. This may allow the solution to cool below the compound's melting point before crystallization begins.
-
Solution 2 (Change Solvent): If the problem persists, the chosen solvent is likely unsuitable. A solvent with a lower boiling point may be necessary. Alternatively, a mixed-solvent system could be employed.
Q7: My final yield of pure crystals is very low. What are the likely causes?
A7: A poor yield (e.g., <50%) can be frustrating but is often preventable[14]. Common causes include:
-
Using too much solvent: As discussed in Q5, this is a primary cause of low recovery, as a significant amount of product remains in the mother liquor[12][14].
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper[13]. To prevent this, use a slight excess of hot solvent before filtering and keep the funnel and receiving flask warm[13].
-
Incomplete crystallization: Cooling may not have been sufficient. Ensure the flask has cooled to room temperature and then in an ice bath to maximize crystal recovery.
-
Washing with the wrong solvent: Rinsing the collected crystals with room temperature or warm solvent will redissolve some of your product[1]. Always use a minimal amount of ice-cold recrystallization solvent for the rinse[1].
Q8: The dissolved solution is colored, but the pure compound should be white. What should I do?
A8: Colored impurities can often be removed by adsorption onto activated charcoal[2].
-
Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the charcoal's surface.
-
Removal: The charcoal must then be removed from the hot solution via a "hot filtration" before the solution is cooled. If this is not done, the charcoal will contaminate your final product.
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized workflow. The choice of solvent and specific volumes will need to be optimized based on small-scale trials.
Caption: General experimental workflow for recrystallization.
1. Solvent Selection:
-
Based on the structure of this compound (an aromatic, dibrominated nitrile), a non-polar or moderately polar solvent system is a logical starting point. A mixed-solvent system like Toluene-Hexane or Ethyl Acetate-Hexane is often effective[15][16].
-
Perform small-scale tests in test tubes with a few milligrams of crude product to find a system where the compound is soluble in the "good" solvent (e.g., Toluene) and insoluble in the "poor" solvent (e.g., Hexane)[5][17].
2. Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask. A shallow solvent pool leads to rapid cooling, so ensure the flask is not too large[14].
-
Add the "good" solvent (e.g., Toluene) and heat the mixture to boiling. Add the solvent dropwise until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated[1][3].
3. Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes[2].
4. Hot Filtration (If Necessary):
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them[3]. Use a pre-heated funnel to prevent premature crystallization[13].
5. Crystallization:
-
If using a single solvent: Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature[14]. Slow cooling is essential for the formation of large, pure crystals[3]. Do not disturb the flask during this period.
-
If using a mixed-solvent system: To the hot solution of the compound in the "good" solvent, add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly[15].
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the yield.
6. Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Break the vacuum and wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor[1].
-
Continue to draw air through the crystals on the filter paper to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. Determine the melting point and yield of the purified product.
Data Summary Table
| Parameter | Recommended Solvent System | Rationale |
| Solvent Type | Mixed: "Good" Solvent + "Poor" Solvent | Provides fine control over solubility. Allows for purification even when no single solvent is ideal[15][17]. |
| Example "Good" Solvents | Toluene, Ethyl Acetate, Dichloromethane | Compound is expected to be soluble due to similar aromatic/polar features. |
| Example "Poor" Solvents | Hexane, Heptane, Cyclohexane | Compound is expected to be insoluble in these non-polar aliphatic solvents[16]. |
| Rinsing Solvent | Ice-cold recrystallization solvent mixture | Minimizes re-dissolving the purified product during the washing step[1]. |
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
troubleshooting guide for the bromination of 4-bromo-3-methylbenzonitrile
Prepared by a Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the electrophilic aromatic bromination of 4-bromo-3-methylbenzonitrile. The primary objective of this reaction is typically the synthesis of 2,4-dibromo-3-methylbenzonitrile, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to optimize this synthesis and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion in this specific electrophilic aromatic substitution (EAS) is a common issue stemming primarily from the electronic nature of the substrate and the reaction conditions.
-
Causality - Substrate Deactivation: The starting material, 4-bromo-3-methylbenzonitrile, is a significantly deactivated aromatic ring. Both the bromo (-Br) and the cyano (-CN) groups are electron-withdrawing, which reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles.[1] The methyl group (-CH₃) is activating, but its effect is overcome by the two deactivating groups. Therefore, forcing conditions are often necessary.
-
Troubleshooting Steps:
-
Catalyst Integrity and Loading: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is crucial for generating the highly electrophilic Br⁺ species from Br₂. Ensure your catalyst is anhydrous and not deactivated from exposure to atmospheric moisture. Consider increasing the catalyst loading to 0.1-0.3 equivalents.
-
Reaction Temperature: Deactivated systems require higher thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, consider gradually increasing the heat to 40-60 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material.
-
Choice of Brominating Agent: For highly deactivated substrates, using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid can be more effective than the traditional Br₂/FeBr₃ system.[2] The strong acid protonates NBS, making it a more potent source of electrophilic bromine.
-
Reaction Time: These reactions can be slow. Ensure the reaction has been allowed to run for a sufficient duration (e.g., 12-24 hours), with progress monitored by TLC or GC-MS.
-
Q2: I'm observing multiple products in my crude reaction mixture. How can I improve the regioselectivity?
A2: The formation of multiple products points to issues with regiocontrol or competing side reactions. The directing effects of the substituents on the ring are paramount.
-
Causality - Directing Group Effects:
-
-CN (Cyano): A meta-director and strong deactivator.
-
-Br (Bromo): An ortho, para-director and a deactivator.
-
-CH₃ (Methyl): An ortho, para-director and an activator.
The substitution pattern is determined by the combined influence of these groups. The most favorable position for electrophilic attack is C2, which is ortho to the activating methyl group and meta to the deactivating cyano group. The existing bromo group at C4 will also direct ortho to itself, further favoring the C3 and C5 positions, however, the steric hindrance and electronic effects make C2 the most likely position for substitution.
4-bromo-3-methylbenzonitrile GroupEffect 3-CH₃Activating, Ortho/Para Director 4-BrDeactivating, Ortho/Para Director 1-CNDeactivating, Meta Director Predicted Site: C2
>]; } }
Caption: Analysis of substituent directing effects.
-
-
Potential Side Reactions:
-
Benzylic Bromination: If the reaction is run with NBS under UV light or with a radical initiator (like AIBN), bromination will occur on the methyl group instead of the aromatic ring.[3][4][5] This is a free-radical pathway, distinct from the desired electrophilic aromatic substitution.
-
Over-bromination: While less likely on this deactivated ring, excessively harsh conditions (high temperature, large excess of bromine) could potentially lead to the addition of a third bromine atom.
-
-
Troubleshooting Steps:
-
Confirm Reaction Type: Ensure your conditions are appropriate for EAS (Lewis acid or strong protic acid) and not for free-radical reactions (avoid UV light and radical initiators).
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate to minimize side reactions.
-
Stoichiometry: Use a modest excess of the brominating agent (e.g., 1.1-1.2 equivalents) to reduce the risk of polysubstitution.
-
Q3: My workup is difficult, and I'm losing a significant amount of product. What is a reliable workup and purification protocol?
A3: A proper workup is critical for quenching reactive species and cleanly separating the product. Product loss often occurs during extraction or purification.
-
Recommended Workup Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine.[6] The characteristic red/brown color of Br₂ should disappear.
-
Neutralization: If a strong acid was used, neutralize the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification Strategy:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is an effective method. Test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find one that provides good recovery.
-
Silica Gel Chromatography: For mixtures or oily products, column chromatography is necessary. Use a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) and monitor fractions by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the bromination of 4-bromo-3-methylbenzonitrile?
A1: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism. This is a two-step process.[7]
-
Generation of the Electrophile: The Lewis acid (FeBr₃) reacts with molecular bromine (Br₂) to generate a highly reactive electrophile, the bromonium ion (Br⁺), complexed with the catalyst.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzonitrile ring acts as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8] This is the rate-determining step of the reaction.[8]
-
Re-aromatization: A weak base (such as the FeBr₄⁻ complex) removes a proton from the carbon atom bearing the new bromine, restoring the aromatic π-system and yielding the final product, 2,4-dibromo-3-methylbenzonitrile.
// Nodes reagents [label="Br₂ + FeBr₃"]; electrophile [label="Generation of Electrophile\nBr-Br-FeBr₃ complex (Br⁺ source)"]; aromatic [label="4-bromo-3-methylbenzonitrile"]; sigma_complex [label="Attack & Formation of\nSigma Complex (Arenium Ion)\n(Rate-Determining Step)", shape=box, style="rounded,dashed", color="#EA4335"]; product [label="2,4-dibromo-3-methylbenzonitrile", color="#34A853", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"]; rearomatization [label="Deprotonation &\nRe-aromatization"];
// Edges reagents -> electrophile; {electrophile, aromatic} -> sigma_complex; sigma_complex -> rearomatization; rearomatization -> product; }
Caption: Workflow of the Electrophilic Aromatic Substitution mechanism.
Q2: What are the critical safety precautions for this experiment?
A2: This reaction involves hazardous materials that require strict safety protocols.
-
Bromine (Br₂):
-
Hazards: Highly toxic, corrosive, and causes severe burns upon skin contact.[9][10] Inhalation can be fatal.[11]
-
Precautions: Always handle liquid bromine and its solutions in a certified chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or a suitable laminate), a lab coat, and chemical splash goggles with a face shield.[9][10]
-
Spills: Have a bromine spill kit ready. Small spills can be neutralized with a solution of sodium thiosulfate.[13]
-
-
N-Bromosuccinimide (NBS):
-
Hazards: Corrosive and a lachrymator (causes tearing). Can be an irritant to the skin, eyes, and respiratory system.
-
Precautions: Handle in a fume hood. Avoid inhalation of the powder. Wear standard PPE.
-
-
General Precautions:
Q3: How can I monitor the reaction's progress effectively?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.
-
TLC Protocol:
-
Plate: Use silica gel coated plates.
-
Eluent: A good starting point for the mobile phase is a 9:1 or 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the polarity as needed to achieve good separation between the starting material and product spots (Rf values between 0.2 and 0.8).
-
Spotting: Carefully take a small aliquot from the reaction mixture, quench it in a vial with a drop of sodium thiosulfate solution and a little ethyl acetate, and spot this solution on the TLC plate alongside a spot of the starting material for reference.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The starting material and product are both UV active. As the reaction progresses, you should see the spot corresponding to the starting material diminish while a new spot for the product appears and intensifies.
-
Q4: What are typical reaction conditions and expected yields?
A4: The optimal conditions can vary, but a representative protocol is provided below. Due to the deactivated nature of the substrate, yields can be moderate.
| Parameter | Condition | Rationale / Notes |
| Brominating Agent | Molecular Bromine (Br₂) | Potent electrophile source when activated. |
| Catalyst | Anhydrous Iron(III) Bromide (FeBr₃) | Lewis acid to generate Br⁺.[7] |
| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane | Inert solvent that solubilizes reactants. |
| **Stoichiometry (Br₂) ** | 1.1 - 1.2 equivalents | A slight excess ensures complete reaction without promoting polysubstitution. |
| Temperature | 25 - 50 °C | May require gentle heating to initiate/sustain the reaction.[14] |
| Reaction Time | 12 - 24 hours | Monitor by TLC. |
| Typical Yield | 50 - 75% | Yields are highly dependent on the purity of reagents and precise control of conditions. Low yields can be due to incomplete reaction or loss during workup.[14] |
Experimental Protocol Example
Synthesis of 2,4-dibromo-3-methylbenzonitrile
-
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with all necessary safety precautions in place.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (containing 1M NaOH), add 4-bromo-3-methylbenzonitrile (e.g., 5.0 g, 25.5 mmol) and 30 mL of dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, e.g., 0.75 g, 2.55 mmol) to the stirred solution.
-
Bromine Addition: Dissolve bromine (e.g., 1.4 mL, 4.36 g, 27.3 mmol) in 10 mL of dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. If no reaction is observed by TLC after 2 hours, gently heat the mixture to 40 °C using an oil bath. Maintain this temperature and monitor the reaction's progress by TLC every 2-3 hours.
-
Workup: Once the starting material is consumed, cool the flask in an ice bath. Slowly add 50 mL of a 10% aqueous sodium thiosulfate solution to quench excess bromine. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to afford the pure 2,4-dibromo-3-methylbenzonitrile.
References
- 1. benchchem.com [benchchem.com]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 10. carlroth.com [carlroth.com]
- 11. science.cleapss.org.uk [science.cleapss.org.uk]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. reddit.com [reddit.com]
- 14. brainly.com [brainly.com]
preventing dibromination in the synthesis of 4-Bromo-3-(bromomethyl)benzonitrile
Technical Support Center: Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile
A Guide to Preventing Dibromination and Other Side Reactions
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing 4-bromo-3-methylbenzonitrile as a starting material. The primary focus of this guide is to troubleshoot and prevent the common side reaction of dibromination, ensuring a higher yield and purity of the desired monobrominated product.
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common method for this transformation is the free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) and a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). While effective, this reaction can be plagued by the formation of the dibrominated byproduct, 4-bromo-3-(dibromomethyl)benzonitrile, which complicates purification and reduces the overall yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of dibromination in my reaction?
The formation of the dibrominated byproduct is a consequence of the reaction mechanism itself. The synthesis proceeds via a free-radical chain reaction.[1] The desired monobrominated product, this compound, is also susceptible to radical abstraction of its remaining benzylic hydrogen. In fact, the electron-withdrawing nature of the first bromine atom can make the remaining benzylic hydrogen more susceptible to abstraction, leading to a second bromination event. This results in the formation of 4-bromo-3-(dibromomethyl)benzonitrile.[2]
The key to preventing this is to control the reaction conditions to favor the monobromination of the starting material over the subsequent bromination of the product.
Q2: How does the stoichiometry of N-Bromosuccinimide (NBS) affect the selectivity of the reaction?
The stoichiometry of NBS is one of the most critical factors in controlling the selectivity of the reaction.
-
Recommendation: Use 1.0 to 1.1 equivalents of NBS relative to the starting material, 4-bromo-3-methylbenzonitrile.
-
Rationale: Using a stoichiometric amount or a very slight excess of NBS ensures that there is just enough brominating agent to convert the starting material to the desired monobrominated product. A significant excess of NBS will dramatically increase the concentration of the bromine radical in the reaction mixture, leading to a higher probability of the desired product undergoing a second bromination. The goal is to have the NBS consumed at roughly the same rate as the starting material.
It is also crucial to use pure NBS. Older or impure NBS can contain residual bromine and HBr, which can lead to undesired ionic side reactions.
Q3: What is the optimal amount of radical initiator (AIBN) to use?
The radical initiator, typically AIBN, is required to start the free-radical chain reaction. The concentration of the initiator can influence the rate and selectivity of the bromination.
-
Recommendation: Use a catalytic amount of AIBN, typically in the range of 0.02 to 0.10 mole equivalents.
-
Rationale: The role of AIBN is to generate a small, steady concentration of radicals to initiate the chain reaction.[3] Using too much initiator can lead to a rapid, uncontrolled reaction, which can increase the likelihood of side reactions, including dibromination. Conversely, too little initiator may result in a sluggish or incomplete reaction.
Q4: How does reaction temperature influence the formation of the dibrominated byproduct?
Temperature plays a significant role in radical reactions. The reaction is typically run at the reflux temperature of the chosen solvent (e.g., carbon tetrachloride or acetonitrile).[3]
-
Recommendation: Maintain a consistent and appropriate reflux temperature.
-
Rationale: The initiation step, the homolytic cleavage of AIBN, is temperature-dependent. A consistent temperature ensures a steady rate of radical initiation. While higher temperatures can increase the reaction rate, they can also decrease the selectivity of the bromination.[4] Bromine radicals are inherently more selective than chlorine radicals, and this selectivity can be compromised at excessively high temperatures.[5][6] It is crucial to find a balance that allows for a reasonable reaction rate without sacrificing selectivity.
Q5: How can I effectively monitor the reaction to prevent over-bromination?
Careful reaction monitoring is essential to stop the reaction at the optimal point, maximizing the yield of the monobrominated product while minimizing the formation of the dibrominated byproduct.
-
Recommendation: Monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
At the start of the reaction, take a sample to establish the initial retention factor (Rf) or retention time of the starting material.
-
Withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Analyze these aliquots to track the disappearance of the starting material and the appearance of the monobrominated and dibrominated products.
-
The reaction should be stopped as soon as the starting material is consumed or its consumption rate significantly slows. Allowing the reaction to proceed beyond this point will only increase the concentration of the dibrominated byproduct.
-
Q6: My reaction still produces a significant amount of the dibrominated product. What other factors should I consider?
If dibromination is still an issue after optimizing the stoichiometry, initiator concentration, temperature, and monitoring, consider the following:
-
Solvent Choice: The reaction is often performed in non-polar solvents like carbon tetrachloride (CCl₄) or acetonitrile.[3] The choice of solvent can influence the solubility of NBS and the reaction kinetics.
-
Light: Free radical reactions can be initiated by light.[1] To ensure that the initiation is controlled by the thermal decomposition of AIBN, it is advisable to run the reaction in the dark or in a flask wrapped in aluminum foil.
-
Purification of Starting Material: Ensure that the starting 4-bromo-3-methylbenzonitrile is pure and free of any impurities that could interfere with the reaction.
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-methylbenzonitrile (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Heat the mixture to reflux and monitor the reaction progress closely using TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[7]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to isolate the this compound.
Table 1: Troubleshooting Guide for Dibromination
| Issue | Potential Cause | Recommended Action |
| High levels of dibrominated product | Excess NBS | Reduce NBS to 1.0-1.1 equivalents. |
| Reaction time too long | Monitor reaction closely and stop as soon as starting material is consumed. | |
| High reaction temperature | Ensure consistent and appropriate reflux temperature. Avoid overheating. | |
| Sluggish or incomplete reaction | Insufficient AIBN | Increase AIBN to within the 0.02-0.10 equivalent range. |
| Low reaction temperature | Ensure the reaction is at a sufficient reflux temperature for AIBN decomposition. | |
| Formation of other byproducts | Impure NBS or starting material | Use purified reagents. |
| Uncontrolled initiation | Protect the reaction from external light sources. |
Visualizing the Process
Diagram 1: Free-Radical Bromination Mechanism
This diagram illustrates the key steps in the free-radical chain reaction for the synthesis of the monobrominated product.
Caption: Mechanism of free-radical benzylic bromination.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving the issue of dibromination.
Caption: Troubleshooting flowchart for preventing dibromination.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
column chromatography conditions for purifying 4-Bromo-3-(bromomethyl)benzonitrile
An in-depth guide to developing robust column chromatography purification protocols for 4-Bromo-3-(bromomethyl)benzonitrile, complete with troubleshooting strategies and expert insights.
Technical Support Center: Purification of this compound
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides detailed, field-proven advice for the purification of this compound using column chromatography. The content is structured in a question-and-answer format to directly address common challenges and experimental decision points.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting point for developing a purification method for this compound?
A1: The foundational step is to develop an effective separation on a Thin-Layer Chromatography (TLC) plate before attempting a large-scale column separation.[1][2] This small-scale test is critical for selecting the appropriate mobile phase (eluent) and identifying potential issues, such as product instability.
This compound is a moderately non-polar molecule due to the large benzene ring and bromine atoms. Therefore, a normal-phase chromatography setup using silica gel as the stationary phase and a non-polar solvent system is the logical starting point.[1][3]
Recommended TLC Starting Conditions:
-
Stationary Phase: Standard silica gel 60 F254 plates.[4]
-
Mobile Phase (Eluent): Begin with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate.[5] You can gradually increase the polarity (e.g., 90:10, 85:15) to achieve the desired separation.
-
Target Retention Factor (Rf): Aim for an Rf value between 0.2 and 0.3 for the target compound.[1] This Rf value typically translates well to column chromatography, ensuring good separation without excessively long elution times.
Q2: My compound appears to be degrading on the TLC plate or during the column run. What is happening and how can I prevent it?
A2: This is a critical and frequently encountered issue. The molecular structure of this compound contains a benzylic bromide group (-CH2Br). This functional group is susceptible to nucleophilic substitution and elimination reactions, which can be catalyzed by the acidic nature of standard silica gel.[6][7] The silanol groups (Si-OH) on the silica surface are weakly acidic and can promote decomposition, leading to low recovery and impure fractions.[8]
Troubleshooting & Prevention Strategy:
-
Confirm Instability: Perform a 2D TLC analysis to confirm if the compound is unstable on silica.[9]
-
Spot the compound on a TLC plate.
-
Run the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
-
-
Deactivate the Silica Gel: To mitigate degradation, the acidity of the silica gel must be neutralized.
-
Method A: Eluent Modification: Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the mobile phase (typically 0.1-1% by volume). This base will neutralize the acidic sites on the silica.
-
Method B: Use Pre-Treated Silica: Use commercially available deactivated (neutral) silica gel or alumina as an alternative stationary phase.[8] Alumina is generally more basic than silica and can be a good alternative for acid-sensitive compounds.
-
Detailed Experimental Protocols
Q3: Can you provide a step-by-step protocol for purifying this compound using flash column chromatography?
A3: Absolutely. This protocol assumes you have already determined an optimal eluent system via TLC (e.g., 90:10 Hexane:Ethyl Acetate) that gives your target compound an Rf of ~0.25 and separates it from impurities.
Protocol: Flash Column Chromatography Purification
1. Column Preparation (Wet Packing Method):
- Select a column of appropriate size for the amount of crude material. A general rule is a 50:1 to 100:1 ratio of silica gel weight to crude product weight.
- Insert a cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
- Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica pack evenly and remove any air bubbles.
- Open the stopcock and allow excess solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.[9] Crucially, never let the column run dry.
2. Sample Loading (Dry Loading Method):
- Dry loading is highly recommended to ensure a narrow sample band and better separation, especially if the compound is not highly soluble in the mobile phase.[9]
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
- Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
- Gently add this powder to the top of the prepared column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply pressure to the top of the column (using a bellows or compressed air line for flash chromatography) to achieve a steady flow rate.
- Begin collecting fractions in test tubes or vials.
- Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
- Combine the fractions that contain the pure product.
4. Product Recovery:
- Combine the pure fractions into a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summaries & Visual Guides
Table 1: Recommended Chromatography Conditions
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of moderately polar organic molecules.[1][4] |
| Alternative Phase | Neutral Alumina or Deactivated Silica | Use if compound shows acid-sensitivity and degradation on standard silica gel.[8] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 95:5) and increase ethyl acetate content as needed. |
| TLC Rf Target | 0.2 - 0.3 | Provides optimal balance between separation and elution time on the column.[1] |
| Loading Method | Dry Loading | Minimizes band broadening, leading to sharper peaks and better resolution.[9] |
Diagram 1: Method Development Workflow
This diagram illustrates the logical flow from initial testing to final purification.
Caption: Workflow for chromatography method development.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting chromatography.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uhplcs.com [uhplcs.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
managing reaction temperature to avoid side reactions in benzylic bromination
Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful transformation. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring your success in synthesizing valuable benzylic bromide intermediates.
The Critical Role of Temperature in Benzylic Bromination
Benzylic bromination is a cornerstone of organic synthesis, providing a versatile handle for further functionalization. The reaction typically proceeds via a free-radical chain mechanism, most commonly employing N-bromosuccinimide (NBS) as the bromine source.[1][2][3] The selectivity for the benzylic position stems from the resonance stabilization of the resulting benzylic radical.[2][4] However, this desired pathway is in delicate balance with potential side reactions. Temperature is arguably the most critical parameter in maintaining this balance and achieving high yields of the desired monobrominated product.
This guide will address common issues encountered during benzylic bromination, with a focus on how to manage reaction temperature to mitigate them.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing significant amounts of dibrominated and other over-brominated products. How can I improve the selectivity for the monobrominated product?
A1: This is a classic sign of the reaction proceeding too quickly or for too long, often exacerbated by elevated temperatures.
Underlying Cause: The initial product of the reaction, the benzyl bromide, can itself undergo further bromination, especially if it possesses remaining benzylic hydrogens. High temperatures increase the rate of all reactions, including the subsequent bromination of the desired product.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most direct way to improve selectivity. For many substrates, running the reaction at a lower temperature (e.g., room temperature or even 0 °C with photo-initiation) can significantly favor monobromination.[5]
-
Slow Addition of Initiator: If using a chemical initiator like AIBN or benzoyl peroxide, consider adding it portion-wise or as a solution over an extended period. This maintains a low, steady concentration of radicals, reducing the likelihood of over-bromination.
-
Monitor the Reaction Closely: Use techniques like TLC, GC-MS, or ¹H NMR to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
-
Control Initiator Concentration: Use the minimum effective amount of radical initiator. Excess initiator can lead to a high concentration of bromine radicals, increasing the rate of all bromination steps.
Q2: I am observing bromination on the aromatic ring instead of the benzylic position. What is causing this and how can I fix it?
A2: Aromatic ring bromination indicates a shift from a free-radical pathway to an electrophilic aromatic substitution (EAS) mechanism.
Underlying Cause: While NBS is known for favoring radical reactions, under certain conditions, it can also act as an electrophilic brominating agent.[3] This is particularly problematic with electron-rich aromatic substrates.[5] Higher temperatures can sometimes promote this side reaction. The presence of ionic species, often from impurities or certain solvents, can also catalyze the EAS pathway.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Water can react with NBS to form species that promote electrophilic bromination. Use anhydrous solvents and dry glassware.[2]
-
Solvent Choice is Key: Nonpolar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used to favor the radical pathway.[2] However, due to the toxicity of CCl₄, alternatives like acetonitrile or 1,2-dichlorobenzene have been successfully employed.[5][6][7] Polar solvents can sometimes favor EAS.[8]
-
Use a Radical Initiator: The presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light explicitly promotes the desired free-radical mechanism.[1][2]
-
Temperature Management: While high temperatures are often used to initiate the reaction, excessive heat can sometimes lead to decomposition of NBS and the formation of electrophilic bromine species. If ring bromination is an issue, consider initiating the reaction at a lower temperature with light.[5]
Q3: My reaction is sluggish or not initiating at all. Should I just increase the temperature?
A3: While increasing the temperature is a common approach to accelerate a reaction, it should be done cautiously and after considering other factors.
Underlying Cause: A sluggish reaction could be due to insufficient initiation, the presence of radical inhibitors, or an inherently unreactive substrate.
Troubleshooting Protocol:
-
Check Your Initiator:
-
Chemical Initiators (AIBN, Benzoyl Peroxide): Ensure the initiator is not expired and has been stored correctly. The decomposition rate of these initiators is temperature-dependent. Select an initiator that decomposes at a suitable rate at your desired reaction temperature.
-
Photo-initiation (UV Light): Ensure your light source is of the appropriate wavelength and intensity. The reaction vessel must be transparent to the UV light.
-
-
Purify Your Reagents and Solvents: Impurities, particularly those that can act as radical scavengers (e.g., certain antioxidants), can inhibit the reaction.
-
Gradual Temperature Increase: If you must increase the temperature, do so gradually while monitoring the reaction. A sudden, large increase in temperature can lead to a runaway reaction and a loss of selectivity.[6]
-
Consider a Different Solvent: The choice of solvent can influence the reaction rate. Solvents that can better dissolve the reagents may improve the reaction kinetics.
Experimental Workflow: A Self-Validating Protocol
This protocol for the benzylic bromination of a generic substituted toluene provides a framework for optimizing your reaction while minimizing side products.
Diagram: Benzylic Bromination Workflow
Caption: A generalized workflow for benzylic bromination experiments.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted toluene (1.0 eq) and anhydrous solvent (e.g., acetonitrile, 0.2-0.5 M).
-
Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq).
-
Initiation and Temperature Control:
-
Thermal Initiation: Heat the mixture to reflux. Once refluxing, add the radical initiator (e.g., AIBN, 0.02-0.1 eq) in one portion or portion-wise over time.
-
Photo-initiation: Place the reaction vessel in a cooling bath set to the desired temperature (e.g., 20 °C) and irradiate with a UV lamp.[5]
-
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Understanding the Mechanism: The Key to Control
The free-radical chain mechanism of benzylic bromination consists of three main stages: initiation, propagation, and termination.
Diagram: Free-Radical Chain Mechanism
Caption: The free-radical chain mechanism of benzylic bromination.
Temperature directly influences the rate of each of these steps. The initiation step, particularly with chemical initiators, is highly temperature-dependent. The propagation steps, which lead to the formation of the product, also accelerate with temperature. However, the rates of termination reactions and undesired side reactions also increase. Therefore, the goal is to find the optimal temperature that allows for a reasonable reaction rate while maintaining high selectivity.
Data at a Glance: Temperature Effects
| Issue | Likely Cause | Recommended Temperature Range | Key Considerations |
| Over-bromination | Reaction too fast/hot | 0 °C to Room Temperature | Use photo-initiation for better control at lower temperatures.[5] |
| Ring Bromination | Electrophilic pathway competing | Room Temperature to Reflux | Ensure anhydrous conditions; nonpolar solvents are preferred. |
| Sluggish Reaction | Insufficient initiation | Reflux | Check initiator viability; increase temperature gradually. |
Conclusion
Mastering the benzylic bromination reaction lies in understanding and controlling the delicate interplay of reaction parameters, with temperature being paramount. By carefully selecting the reaction conditions and monitoring the progress, researchers can effectively minimize side reactions and achieve high yields of the desired benzylic bromides. This guide provides the foundational knowledge and troubleshooting strategies to empower you to optimize this critical transformation in your synthetic endeavors.
References
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
comparative analysis of brominating agents for the synthesis of 4-Bromo-3-(bromomethyl)benzonitrile
A Comparative Guide to Brominating Agents for the Synthesis of 4-Bromo-3-(bromomethyl)benzonitrile
For researchers and drug development professionals, the synthesis of functionalized aromatic compounds is a cornerstone of molecular innovation. This compound is a valuable bifunctional building block, featuring two distinct reactive sites: an aryl bromide suitable for cross-coupling reactions and a benzylic bromide ideal for nucleophilic substitution. The efficient and selective synthesis of this intermediate from its precursor, 4-bromo-3-methylbenzonitrile, hinges on the judicious choice of a brominating agent. This guide provides an in-depth comparative analysis of common reagents for this critical benzylic bromination, focusing on mechanism, selectivity, safety, and practical application.
Mechanistic Foundation: The Free-Radical Pathway
The selective bromination of a benzylic C-H bond in the presence of an aromatic ring is achieved via a free-radical chain reaction, famously known as the Wohl-Ziegler reaction.[1][2] This pathway is favored over electrophilic aromatic substitution when radical initiators (like AIBN or benzoyl peroxide) or photochemical energy are used, and a low concentration of elemental bromine (Br₂) is maintained.[3]
The reaction proceeds through three key stages:
-
Initiation: A radical initiator homolytically cleaves to form initial radicals. These radicals then react to generate a bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical.[4] This radical then reacts with a molecule of Br₂ to yield the desired benzyl bromide product and a new bromine radical, continuing the chain.
-
Termination: The reaction ceases when radicals combine with each other.
The key to selectivity is maintaining a very low concentration of Br₂, which favors the radical pathway while suppressing the competing ionic electrophilic addition to the aromatic ring.[3]
Figure 1. Generalized free-radical benzylic bromination pathway.
Comparative Analysis of Brominating Agents
The success of the synthesis of this compound is critically dependent on the choice of the brominating agent. The ideal reagent should offer high selectivity for the benzylic position, good yield, operational safety, and cost-effectiveness.
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Excellent selectivity for benzylic positions.[1] Easy to handle solid. Maintains a low Br₂ concentration, minimizing side reactions.[5] | Can be unreliable if impure.[5] Requires a radical initiator. Over-bromination to di-bromo species can occur.[6] |
| Elemental Bromine (Br₂) | Br₂ | Fuming red-brown liquid | Potent and readily available brominating source. | Highly corrosive, toxic, and difficult to handle.[7][8] Low selectivity; prone to electrophilic aromatic substitution without careful control.[3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | White crystalline solid | High bromine content by weight. Stable solid and a cost-effective alternative to NBS.[9][10] Can be highly selective.[6] | Less commonly used than NBS, requiring more specific reaction condition development. May require catalysts like ZrCl₄ for optimal performance.[9] |
In-Depth Agent Profiles
N-Bromosuccinimide (NBS)
NBS is the most widely used reagent for benzylic bromination due to its remarkable selectivity.[11] It functions by reacting with the HBr byproduct of the propagation step to slowly generate the low concentration of Br₂ needed to sustain the radical chain reaction.[6] This in situ generation is crucial for preventing high concentrations of Br₂ that could lead to unwanted electrophilic bromination of the electron-deficient aromatic ring.
For the synthesis of this compound, the electron-withdrawing nature of the nitrile and existing bromo-substituent deactivates the aromatic ring, which aids the selectivity of NBS for the methyl group.[12] However, the reaction is not without challenges; over-bromination to form the dibromomethyl derivative is a common side product.[6]
Elemental Bromine (Br₂)
While elemental bromine is the fundamental source of bromine radicals, its direct use in benzylic bromination is fraught with difficulty. Br₂ is a highly toxic and corrosive liquid that requires handling in a fume hood with specialized personal protective equipment.[7][13] Its high reactivity often leads to a mixture of products, including undesirable aromatic bromination, unless reaction conditions (e.g., UV light initiation, non-polar solvent, absence of Lewis acids) are rigorously controlled. For substrates like 4-bromo-3-methylbenzonitrile, the risk of side reactions makes Br₂ a less favorable choice compared to NBS.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is an effective and economical alternative to NBS.[14] It is a stable, crystalline solid with a higher available bromine content than NBS.[10] In some applications, DBDMH has been shown to provide better yields and selectivity.[15] For benzylic brominations, it can be used under similar radical-initiating conditions as NBS. Some protocols report the use of catalysts, such as ZrCl₄, to prevent competing bromination of the aromatic ring, although this is less of a concern for deactivated rings.[6] Its primary disadvantage is being less extensively documented for this specific type of transformation compared to the vast literature on NBS.
Recommended Experimental Protocol
Based on its proven selectivity, ease of handling, and extensive literature support, N-Bromosuccinimide (NBS) is the recommended agent for the synthesis of this compound.
Figure 2. Experimental workflow for the synthesis.
Materials:
-
4-Bromo-3-methylbenzonitrile
-
N-Bromosuccinimide (NBS), recrystallized if colored
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene[16][17]
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (optional, but recommended)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-methylbenzonitrile (1.0 eq).
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.05 eq). Note: Using a slight excess of NBS can drive the reaction to completion but increases the risk of over-bromination.
-
Solvent Addition: Add the solvent (e.g., CCl₄) to the flask. The concentration should be sufficient to keep the starting material dissolved at reflux.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is often initiated by the orange color of bromine appearing and then fading. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-8 hours.[18][19]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The byproduct, succinimide, is a white solid that is less dense than CCl₄ and will float (or precipitate if another solvent is used).
-
Filtration: Filter the cooled mixture to remove the succinimide. Wash the solid with a small amount of cold solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product, this compound, can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is an irritant and causes severe skin burns and eye damage.[20] Handle in a well-ventilated area or fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[21][22] Avoid inhalation of dust.[23]
-
Elemental Bromine (Br₂): Br₂ is highly toxic, corrosive, and dangerous for the environment.[24] It should only be handled in a fume hood with extreme caution and appropriate PPE, including heavy-duty gloves and a face shield.[7] Have a sodium thiosulfate solution readily available to neutralize spills.[8]
-
Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance; its use is highly restricted. Safer alternatives like acetonitrile or trifluorotoluene should be considered.[25]
-
Benzylic Bromides: The product, this compound, is a lachrymator and a potential mutagen. Handle with care and avoid exposure.[26]
Conclusion
For the selective benzylic bromination of 4-bromo-3-methylbenzonitrile, N-Bromosuccinimide (NBS) stands out as the superior reagent. Its ability to maintain a low concentration of molecular bromine via an in situ generation mechanism provides excellent selectivity for the desired radical pathway, minimizing unwanted aromatic substitution. While alternatives like DBDMH show promise and elemental bromine remains a fundamental reagent, the reliability, extensive documentation, and safety profile of NBS make it the most trustworthy and authoritative choice for synthesizing this compound in a research or development setting. Careful control of stoichiometry and reaction time is paramount to maximizing the yield of the desired mono-brominated product.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. tatachemicals.com [tatachemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. US5248817A - Process for aromatic bromination - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. icl-group-sustainability.com [icl-group-sustainability.com]
- 14. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 19. rsc.org [rsc.org]
- 20. dept.harpercollege.edu [dept.harpercollege.edu]
- 21. suru-chem.com [suru-chem.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. science.cleapss.org.uk [science.cleapss.org.uk]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
Guide to the Definitive Structural Validation of 4-Bromo-3-(bromomethyl)benzonitrile
An Editor's Note to Readers:
In the intricate field of pharmaceutical sciences and synthetic chemistry, the adage "structure dictates function" is an unassailable truth. The precise three-dimensional arrangement of atoms within a molecule is the very foundation upon which its biological activity, reactivity, and safety profile are built. Yet, this foundational knowledge can be surprisingly elusive, particularly when dealing with positional isomers that present nearly identical spectroscopic fingerprints to conventional analytical techniques.
This guide, authored from the perspective of a Senior Application Scientist, confronts this challenge head-on. We delve into the case of 4-Bromo-3-(bromomethyl)benzonitrile, a molecule whose structure, if misidentified from its isomers, could lead to failed syntheses and misinterpreted biological data. Our focus is to provide not just a protocol, but a comparative analysis that champions the definitive power of single-crystal X-ray crystallography.
We will dissect the "why" behind the experimental choices, contrasting the unambiguous, direct evidence from crystallography with the often-inferential data from other methods. This content is designed for the practicing researcher, scientist, and drug development professional who requires not just data, but validated, trustworthy, and actionable structural intelligence.
The Challenge: Overcoming the Ambiguity of Isomerism
In the synthesis of substituted aromatic compounds, the formation of positional isomers is a common and critical challenge. For this compound (CAS: 190197-86-5)[1][2], the potential for co-existing isomers such as 4-bromo-2-(bromomethyl)benzonitrile or isomers with different substitution patterns is significant. These molecules share the same molecular formula (C₈H₅Br₂N) and mass, rendering techniques like mass spectrometry insufficient for differentiation.[3][4] Furthermore, their ¹H and ¹³C NMR spectra can be remarkably similar, with subtle differences in chemical shifts and coupling constants that are easily misinterpreted, especially in the presence of impurities. This structural ambiguity necessitates a more powerful, definitive analytical approach.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone as the technique capable of providing an unambiguous, three-dimensional map of a molecule's atomic arrangement. Unlike spectroscopic methods that provide data from which a structure is inferred, crystallography yields a direct image of the electron density, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of atoms.[5][6] This makes it the gold-standard method for validating the structure of novel small molecules and resolving isomeric uncertainty.[6]
The following protocol outlines the key steps for obtaining a publication-quality crystal structure of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
1. Crystal Growth: The Foundation of a Good Structure The success of the entire experiment hinges on obtaining a single, high-quality crystal. This is often the most challenging step.
-
Methodology:
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene) and solvent pairs (e.g., dichloromethane/hexane, ethyl acetate/heptane). The ideal solvent or system will fully dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Slow Evaporation (Method A): Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial. Cover the vial with a cap containing a few pinholes. Causality: This allows the solvent to evaporate over several days or weeks. As the solvent volume slowly decreases, the solution becomes supersaturated, promoting the formation of large, well-ordered crystals rather than a fast-precipitating powder.
-
Vapor Diffusion (Method B): In a sealed larger jar, place a small open vial containing a concentrated solution of the compound. Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the bottom of the larger jar. Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and gradually inducing crystallization.
-
2. Data Collection: Capturing the Diffraction Pattern Once a suitable crystal (ideally >0.1 mm in all dimensions with sharp faces) is obtained, it is analyzed on a diffractometer.
-
Methodology:
-
Crystal Mounting: Carefully select a well-formed single crystal under a microscope and mount it on a cryoloop.
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: Flash-cooling vitrifies the crystal, minimizing atomic vibrations and protecting it from radiation damage by the X-ray beam. This results in a higher-quality diffraction pattern with less noise.
-
Diffraction Measurement: The crystal is rotated in a high-intensity X-ray beam. As the X-rays pass through, they are diffracted by the electron clouds of the atoms, creating a unique pattern of spots that are recorded on a detector.[5]
-
3. Structure Solution and Refinement: From Data to 3D Model This final stage is computational, where the raw diffraction data is translated into a final, validated structure.
-
Methodology:
-
Data Processing: The diffraction spots are indexed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational algorithms to generate an initial electron density map.
-
Model Building & Refinement: An atomic model is built into the electron density map. This model is then refined, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern as closely as possible. The final R-factor is a measure of this agreement; a value below 5% (R1 < 0.05) is indicative of a well-refined structure.
-
The entire workflow can be visualized as a sequential process:
References
- 1. This compound | C8H5Br2N | CID 11471344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 190197-86-5 | AChemBlock [achemblock.com]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.bu.edu [people.bu.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
The Versatile Virtuoso: A Comparative Guide to the Applications of Substituted Bromomethylbenzonitriles
In the intricate world of chemical synthesis and functional materials, the substituted bromomethylbenzonitrile scaffold has emerged as a remarkably versatile building block. Its unique combination of a reactive benzylic bromide, a synthetically malleable nitrile group, and the tunable electronic properties of the benzene ring has propelled its application across diverse scientific disciplines. This guide provides an in-depth, comparative analysis of the applications of substituted bromomethylbenzonitriles, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data, detailed protocols, and mechanistic insights. We will explore their pivotal roles in medicinal chemistry as anticancer agents and covalent inhibitors, their contributions to materials science in the development of advanced organic light-emitting diodes (OLEDs), and their utility as sophisticated chemical probes.
Part 1: Medicinal Chemistry - Forging New Frontiers in Therapeutics
The inherent reactivity of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions, a cornerstone of pharmaceutical synthesis. This, coupled with the diverse functionalities that can be introduced via the nitrile group and substitutions on the aromatic ring, has made bromomethylbenzonitriles prized intermediates in drug discovery.
Anticancer Agents: A Comparative Look at Cytotoxicity
A significant body of research highlights the potential of substituted benzonitrile derivatives in oncology. The introduction of various substituents onto the benzonitrile framework allows for the fine-tuning of their cytotoxic and antiproliferative properties. Below is a comparative analysis of the in vitro anticancer activity of several substituted benzonitrile and related heterocyclic derivatives against a panel of human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50, µM) of Benzonitrile and Related Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 16.1 | |
| Benzimidazo[2,1-a]isoquinolinone | Thiophenyl sulfonyl isoquinoline derivative | MCF-7 (Breast) | 19.8 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | NCI-H23 (Lung) | 13.97 | [1] |
| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | MDAMB-231 (Breast) | 11.35 | [1] |
| 1,2,3-Benzotriazine | 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m) | T47D (Breast) | 4-10 fold more potent than PTK787 | [2] |
| 1,2,3-Benzotriazine | 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine (8m) | DU145 (Prostate) | 4-10 fold more potent than PTK787 | [3][2] |
| Pyrrole derivative | Cpd 21 | HepG2 (Liver) | 0.5 - 0.9 | [4] |
| Pyrrole derivative | Cpd 21 | DU145 (Prostate) | 0.5 - 0.9 | [4] |
| Quinazolinone derivative | Compound 7 | CDK9 Inhibition | 0.115 | [5] |
| Quinazolinone derivative | Compound 9 | CDK9 Inhibition | 0.131 | [5] |
| Quinazolinone derivative | Compound 25 | CDK9 Inhibition | 0.142 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The following is a generalized protocol for assessing the in vitro anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include a solvent-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Covalent Inhibitors: A Strategy for Enhanced Potency and Selectivity
The electrophilic nature of the bromomethyl group makes substituted bromomethylbenzonitriles ideal candidates for the design of targeted covalent inhibitors.[6][7] These inhibitors form a stable covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine) in the target protein, leading to irreversible inhibition. This strategy can offer several advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[4]
The nitrile group itself can also act as a "warhead" for reversible covalent inhibition, particularly with cysteine and serine residues.[8] The electrophilic carbon of the nitrile can be attacked by the nucleophilic residue, forming a covalent adduct.[8] This reversible covalent mechanism is gaining significant attention as it can mitigate some of the toxicity concerns associated with irreversible inhibitors.[8]
Caption: Mechanisms of covalent inhibition involving substituted bromomethylbenzonitriles.
Part 2: Materials Science - Illuminating the Future with OLEDs
In the realm of materials science, substituted benzonitriles have garnered significant interest as components of organic light-emitting diodes (OLEDs). Their electronic properties, which can be precisely tuned through substitution, make them excellent candidates for host materials, charge transport layers, and emitters in OLED devices.
Donor-Acceptor Architectures for Tunable Emission
A particularly promising strategy involves the design of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecules where the benzonitrile moiety often serves as the electron-accepting unit.[9][10] By varying the electron-donating group and the π-conjugated bridge, the intramolecular charge transfer (ICT) characteristics can be modulated, leading to tunable emission colors and improved device performance.[9][10]
Table 2: Comparative Photophysical Properties of Donor-Acceptor Benzonitrile Derivatives
| Compound | Donor Group | Acceptor Group | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 1a | Bromo(pentafluorosulfanyl)benzene | Benzonitrile | 344 | 449 | 0.016 | [10] |
| 1d | Bromo(pentafluorosulfanyl)benzene | Benzonitrile with extended π-system | 407 | 506 | 0.40 | [10] |
| 1a | N/A | N/A | 304/342 | 429 | 0.55 | [3] |
| 1b | N/A | N/A | 284/353 | 459 | 0.77 | [3] |
| 1c | N/A | N/A | 316/384 | 431, 455 | 0.78 | [3] |
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzonitrile
This protocol describes a common method for the synthesis of a key bromomethylbenzonitrile intermediate.[1]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile in a suitable solvent like dry carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to obtain 4-(bromomethyl)benzonitrile as a solid.
Caption: Workflow for the development of OLEDs using substituted bromomethylbenzonitriles.
Part 3: Chemical Probes - Visualizing the Invisible
The unique photophysical properties of certain substituted benzonitrile derivatives make them valuable scaffolds for the development of fluorescent probes for biological imaging and sensing.[11] These probes can be designed to respond to specific analytes, such as metal ions or reactive oxygen species, with a detectable change in their fluorescence signal.[3][12]
Fluorescent Probes for Ion Detection
The design of fluorescent probes often involves incorporating a recognition moiety that selectively binds to the target ion. This binding event then triggers a change in the electronic structure of the fluorophore, leading to a "turn-on" or "turn-off" fluorescence response. 2-hydroxybenzonitrile has been used as a platform for developing probes for metal ions like Zn²⁺ and Fe³⁺.[11]
Table 3: Performance Comparison of 2-Hydroxybenzonitrile-Based Fluorescent Probes
| Probe Scaffold | Target Ion | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| 2-HBN-Salicylaldehyde Schiff Base | Zn²⁺ | 370 | 465 | 95 | 0.45 | 25 nM | [11] |
| Coumarin-Based Probe | Zn²⁺ | 410 | 480 | 70 | 0.62 | 50 nM | [11] |
| BODIPY-Based Probe | Zn²⁺ | 490 | 515 | 25 | 0.88 | 10 nM | [11] |
Experimental Protocol: General Procedure for Cellular Imaging
The following is a generalized protocol for using a fluorescent probe for live-cell imaging.[1][9][10]
-
Cell Culture: Culture cells on coverslips or in imaging dishes.
-
Probe Loading: Prepare a working solution of the fluorescent probe in a suitable buffer or cell culture medium. Incubate the cells with the probe solution for a specific duration at 37°C.
-
Washing: Remove the probe solution and wash the cells with fresh buffer or medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
Caption: General mechanism of a "turn-on" fluorescent probe.
Conclusion
Substituted bromomethylbenzonitriles represent a class of compounds with exceptional versatility and broad applicability. Their utility in medicinal chemistry is evident in the development of potent anticancer agents and sophisticated covalent inhibitors. In materials science, they are key components in the creation of high-performance OLEDs with tunable emissive properties. Furthermore, their unique photophysical characteristics are being harnessed to design sensitive and selective fluorescent probes for biological imaging. The comparative data and experimental protocols presented in this guide underscore the immense potential of this chemical scaffold and provide a solid foundation for future research and development in these exciting fields. As our understanding of structure-activity and structure-property relationships continues to grow, we can anticipate even more innovative applications of substituted bromomethylbenzonitriles in the years to come.
References
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- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 4-Bromo-3-(bromomethyl)benzonitrile
Introduction: Dissecting the Reactivity of a Bifunctional Building Block
4-Bromo-3-(bromomethyl)benzonitrile is a valuable intermediate in medicinal chemistry and organic synthesis, featuring two distinct sites susceptible to nucleophilic attack: a benzylic bromide and an aromatic bromide. The benzylic C-Br bond, located on the bromomethyl group, is significantly more labile and serves as the primary reactive center for standard nucleophilic substitution reactions. This is due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 mechanisms.[1][2] The aromatic bromide, by contrast, is much less reactive towards nucleophilic substitution and typically requires metal catalysis (e.g., Buchwald-Hartwig or Suzuki coupling) to react.[3]
This guide provides a comprehensive kinetic analysis of nucleophilic substitution at the benzylic position of this compound. We will objectively compare the influence of nucleophiles and solvent systems on the reaction mechanism and rate, providing a predictive framework grounded in established physical organic principles. While specific kinetic data for this exact molecule is not extensively published, this guide leverages data from structurally analogous substituted benzyl bromides to construct a robust comparative analysis, empowering researchers to design and interpret experiments with confidence.[4]
Part 1: The Mechanistic Crossroads: SN1 vs. SN2 Pathways
Nucleophilic substitution on a primary benzylic halide like this compound stands at a mechanistic crossroads. While primary halides typically favor the bimolecular SN2 pathway due to minimal steric hindrance, the benzylic position can stabilize a carbocation intermediate through resonance, opening the possibility of a unimolecular SN1 pathway under specific conditions.[5] The choice between these two pathways is not arbitrary; it is dictated by a careful interplay of the substrate's electronic properties, the nucleophile's strength, and the solvent's polarity.[6]
Electronic Landscape of the Substrate
The reactivity of the benzylic carbon is modulated by the electronic effects of the substituents on the aromatic ring: the para-bromo and meta-cyano groups.
-
Cyano Group (-CN): This group is strongly electron-withdrawing through both induction (-I effect) and resonance (-M effect).[7] This potent withdrawal of electron density has two major consequences:
-
It significantly destabilizes the formation of a benzylic carbocation, thereby increasing the activation energy for and strongly disfavoring the SN1 pathway.[8]
-
It increases the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for nucleophilic attack, which can accelerate an SN2 reaction.
-
-
Bromo Group (-Br): As a halogen, bromine is inductively electron-withdrawing (-I effect) but can donate electron density through resonance (+M effect) via its lone pairs.[9] The inductive effect generally outweighs the resonance effect, making it a net deactivating group. Its position para to the bromomethyl group will influence the overall electron density of the ring system.
Given these electronic factors, particularly the powerful destabilizing effect of the meta-cyano group on a potential carbocation, the SN2 mechanism is the strongly predicted default pathway for this substrate.
Figure 1. Logical relationship of substrate factors influencing the mechanistic pathway.
Part 2: Comparative Kinetics: The Role of Nucleophile and Solvent
The rate of substitution is critically dependent on the reaction conditions. By systematically varying the nucleophile and solvent, we can control the reaction and gain insight into its kinetic profile.
Scenario A: SN2 Conditions (The Preferred Pathway)
To maximize the rate of the SN2 reaction, one must enhance the reactivity of the nucleophile and choose a solvent that facilitates a bimolecular collision.[10]
-
Nucleophile: Strong, anionic nucleophiles are required for an efficient SN2 reaction.[11] Examples include azide (N₃⁻), cyanide (CN⁻), thiocyanate (SCN⁻), and alkoxides (RO⁻). The reaction rate follows second-order kinetics: Rate = k[Substrate][Nucleophile].[12]
-
Solvent: Polar aprotic solvents are ideal for SN2 reactions.[13] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH₃CN) are excellent choices. They can dissolve the anionic nucleophile but do not form a tight "cage" of hydrogen bonds around it. This leaves the nucleophile "naked" and highly reactive.[14]
Scenario B: Conditions Favoring SN1 (A Hypothetical Comparison)
While disfavored for this substrate, considering the conditions that would promote an SN1 mechanism provides a valuable comparative baseline.
-
Nucleophile: Weak or neutral nucleophiles, which are incapable of the aggressive backside attack required for SN2, are used. These reactions often involve the solvent itself acting as the nucleophile (solvolysis).[15][16] Examples include water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH). The reaction rate follows first-order kinetics, as the nucleophile is not involved in the slow, rate-determining step: Rate = k[Substrate].[12]
-
Solvent: Polar protic solvents are required to promote the SN1 mechanism.[6] Their high polarity and ability to form hydrogen bonds stabilize both the departing leaving group (Br⁻) and the carbocation intermediate, lowering the activation energy of the first, rate-determining step.[15]
Comparative Rate Data (Illustrative)
The following table presents relative rate constants for the reaction of p-substituted benzyl bromides with a common nucleophile. This data illustrates the electronic impact of substituents and provides a strong basis for predicting the reactivity of this compound.
| Substrate (p-X-C₆H₄CH₂Br) | Substituent (X) | Relative Rate (SN1 Solvolysis in 80% aq. ethanol)[2] | Predicted Relative Rate for this compound |
| p-Methoxybenzyl bromide | -OCH₃ (Strongly Donating) | ~2500 | N/A |
| p-Methylbenzyl bromide | -CH₃ (Donating) | 20.8 | N/A |
| Benzyl bromide | -H | 1.00 | N/A |
| p-Chlorobenzyl bromide | -Cl (Withdrawing) | 0.29 | N/A |
| p-Nitrobenzyl bromide | -NO₂ (Strongly Withdrawing) | ~0.0003 | Very Low (< 0.0003) |
Part 3: Experimental Design for Kinetic Analysis
A self-validating protocol is essential for obtaining reliable kinetic data. Here, we outline a standard procedure for monitoring the reaction rate using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant (k) for the reaction of this compound with sodium azide in acetonitrile at a constant temperature.
Experimental Workflow
Figure 2. Experimental workflow for a typical kinetic study using HPLC.
Step-by-Step Protocol
-
Solution Preparation:
-
Accurately prepare a 0.02 M solution of this compound in HPLC-grade acetonitrile.
-
Prepare a 0.2 M solution of sodium azide (NaN₃) in acetonitrile. Note: Using a 10-fold excess of the nucleophile allows for the use of pseudo-first-order kinetics for simpler data analysis.
-
Prepare a solution of a suitable internal standard (e.g., naphthalene) in acetonitrile. The internal standard is crucial for correcting variations in injection volume.
-
-
Reaction Setup:
-
Place a sealed reaction vessel containing the substrate solution into a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate for at least 20 minutes. Equilibrate the nucleophile solution separately.
-
-
Initiation and Sampling:
-
Initiate the reaction by rapidly adding the required volume of the NaN₃ solution to the substrate solution with vigorous stirring. Start the timer immediately.
-
At recorded time intervals, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of cold acetonitrile and the internal standard. This dilution and temperature drop effectively stops the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample using an appropriate HPLC method (e.g., a C18 column with a water/acetonitrile mobile phase) capable of separating the starting material from the product and the internal standard.
-
Record the peak areas for the substrate and the internal standard.
-
-
Data Processing:
-
Calculate the concentration of the substrate at each time point relative to its initial concentration using the ratio of its peak area to the internal standard's peak area.
-
For pseudo-first-order conditions, plot ln([Substrate]t) versus time. The plot should be linear.
-
The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k' / [Nucleophile].
-
Conclusion and Implications
The kinetic profile of nucleophilic substitution on this compound is dominated by the SN2 mechanism. This is a direct consequence of its primary benzylic nature and the powerful electron-withdrawing cyano group, which destabilizes the alternative SN1 carbocation intermediate. For drug development professionals and synthetic chemists, this provides a clear directive: to achieve efficient and predictable substitution at the benzylic position, reaction conditions should be tailored to favor the SN2 pathway. This involves the use of strong, anionic nucleophiles in polar aprotic solvents. Understanding these kinetic principles is paramount for optimizing reaction yields, minimizing side products, and rationally designing synthetic routes for complex target molecules.
References
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- 2. spcmc.ac.in [spcmc.ac.in]
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- 11. youtube.com [youtube.com]
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Bromo-3-(bromomethyl)benzonitrile
This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities derived from the scaffold 4-Bromo-3-(bromomethyl)benzonitrile. As a versatile starting material, its derivatives hold the potential for diverse biological activities.[1][2] This document outlines a logical, tiered approach to screening and characterizing these compounds, focusing on two high-impact therapeutic areas: oncology and inflammation. The methodologies described are designed to be robust and self-validating, providing researchers with a clear path from initial broad-based screening to more focused mechanistic studies.
Part 1: The Foundational Screen - Assessing General Cytotoxicity
The initial step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[3] This foundational screen is crucial for identifying compounds with potential therapeutic effects (e.g., cytotoxic anticancer agents) and for flagging those that are too toxic for further development.[3][4]
Comparative Cytotoxicity Assays: MTT vs. LDH Release
Two of the most common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[5][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells. It is a reliable indicator of cell viability and proliferation.[7]
-
LDH Release Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][8] It is a direct measure of cell death or cytolysis.
Expertise & Experience: The choice between MTT and LDH depends on the research question. MTT is an excellent indicator of overall cell health and proliferation, making it ideal for screening anti-proliferative compounds.[6][7] The LDH assay is more specific for membrane-damaging events (necrosis) and can be useful for distinguishing between different cell death mechanisms.[8] For a broad initial screen, the MTT assay is often preferred due to its high throughput and sensitivity.[6][9]
Experimental Workflow: General Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound library.
Caption: General workflow for in vitro cytotoxicity testing.
Part 2: Application-Specific Guide - Anticancer Activity
If the initial screen reveals compounds that inhibit the growth of cancer cell lines, the next logical step is a more detailed investigation into their anticancer properties.[4][10]
In-Depth Anticancer Assays
Beyond general cytotoxicity, it is crucial to understand how a compound is affecting cancer cells. Key assays include proliferation and apoptosis analysis.
-
Anti-Proliferation (BrdU Incorporation Assay): This assay measures the active synthesis of DNA during the S-phase of the cell cycle.[5] It provides a more direct measure of anti-proliferative effects than metabolic assays like MTT.
-
Apoptosis Induction (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[5] It is essential for determining if a compound induces programmed cell death, a desirable trait for many anticancer drugs.[8]
Trustworthiness: A robust anticancer screening cascade validates itself. A compound identified as a "hit" in the MTT assay should also demonstrate a dose-dependent decrease in DNA synthesis in the BrdU assay and a corresponding increase in apoptotic markers in the Annexin V assay. Conflicting results would suggest off-target effects or assay interference, requiring further investigation.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of test compounds.[6][11]
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of this product is directly proportional to the number of living cells.[6]
-
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[6]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and a "no-cell" blank control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100.
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. The IC50 is the concentration of a compound required to inhibit cell growth by 50%.[11]
-
Data Presentation: Comparing Anticancer Potency
The IC50 values are critical for comparing the potency of different compounds across various cell lines.[11]
| Compound ID | Derivative Class | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |
| BBN-001 | Amine Adduct | 5.2 | 7.8 | 12.1 |
| BBN-002 | Thioether | 15.6 | 21.4 | 35.2 |
| BBN-003 | Imidazole | 2.1 | 3.5 | 4.8 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 1.5 |
Table 1: Hypothetical IC50 values for this compound derivatives against various cancer cell lines.
Part 3: Application-Specific Guide - Anti-Inflammatory Activity
Derivatives may also be designed to modulate inflammatory pathways. In vitro assays are essential for the initial screening of these compounds.[12]
Key In Vitro Anti-Inflammatory Assays
A tiered approach is recommended, starting with a simple, rapid screen followed by a more biologically relevant cell-based assay.
-
Inhibition of Protein Denaturation: The denaturation of proteins is a well-documented cause of inflammation.[13] This biochemical assay uses heat to induce the denaturation of a protein like bovine serum albumin (BSA). The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory potential. It is a cost-effective and rapid screening method.[14]
-
LPS-Induced Cytokine Production in Macrophages: This is a cornerstone cell-based assay.[12] Macrophages (like the THP-1 or RAW 264.7 cell lines) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to produce pro-inflammatory cytokines like TNF-α and IL-6. The efficacy of a test compound is measured by its ability to inhibit this cytokine production.[12][15]
Authoritative Grounding: Targeting the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal mediator of inflammatory responses.[12] Its activation by stimuli like LPS leads to the transcription of numerous pro-inflammatory genes.[12] Many anti-inflammatory drugs target this pathway. Therefore, a compound that inhibits LPS-induced cytokine production is likely acting on a component of the NF-κB signaling cascade.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocol: Inhibition of Albumin Denaturation
This protocol details a rapid, non-cell-based method for preliminary anti-inflammatory screening.[13]
-
Principle: When proteins are denatured by heat, they express antigens that can trigger inflammatory responses. This assay measures a compound's ability to inhibit heat-induced protein denaturation.[13]
-
Materials:
-
Bovine Serum Albumin (BSA), 1% solution.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Test compounds dissolved in a minimal amount of DMF and diluted with PBS.
-
Diclofenac sodium (positive control).
-
Water bath.
-
Spectrophotometer.
-
-
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 1.0 mL of the test compound solution (at various concentrations, e.g., 100-500 µg/mL) and 0.8 mL of 1% BSA solution.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling: Cool the solutions under running tap water.
-
Turbidity Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm.
-
Controls: A control solution (without the test compound) is treated similarly to represent 100% denaturation.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the formula: (% Inhibition) = (1 - Abs_sample / Abs_control) * 100.
-
Data Presentation: Comparing Anti-Inflammatory Efficacy
Data from different assays can be compiled to compare the efficacy of novel derivatives against a standard drug.
| Compound ID | Inhibition of Albumin Denaturation (%) @ 250 µg/mL | Inhibition of LPS-induced TNF-α Release (IC50, µM) |
| BBN-005 | 45.2% | 25.8 |
| BBN-006 | 68.9% | 11.3 |
| BBN-007 | 75.1% | 5.7 |
| Diclofenac | Positive Control | 82.5% |
Table 2: Hypothetical anti-inflammatory activity of this compound derivatives.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. opentrons.com [opentrons.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. セルベースアッセイ [sigmaaldrich.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
spectroscopic comparison of 4-Bromo-3-(bromomethyl)benzonitrile isomers
An In-Depth Spectroscopic Guide to 4-Bromo-3-(bromomethyl)benzonitrile and Its Positional Isomers
For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is paramount. A minor shift in a substituent's position on an aromatic ring can drastically alter a molecule's reactivity, biological activity, and toxicological profile. This guide provides a comprehensive spectroscopic comparison of this compound, a key building block in organic synthesis, with its closely related positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document equips scientists with the data and interpretive logic required for unambiguous structural elucidation.
The Challenge of Isomeric Differentiation
This compound and its isomers, such as 3-Bromo-4-(bromomethyl)benzonitrile and 4-Bromo-2-(bromomethyl)benzonitrile, share the same molecular formula (C₈H₅Br₂N) and molecular weight (274.94 g/mol ).[1] This identity makes them indistinguishable by mass spectrometry alone based on the parent ion. Consequently, a multi-faceted spectroscopic approach is essential. The subtle differences in the electronic environments of the nuclei, dictated by the unique substitution pattern of each isomer, serve as the basis for their differentiation.
Experimental Protocols: A Foundation of Trust
The reliability of any spectroscopic analysis hinges on the integrity of the experimental procedure. The following protocols represent best practices for the characterization of small organic molecules like the isomers of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
Representative Protocol for ¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Instrument Setup: The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR to ensure adequate signal dispersion.[2]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
-
Reference the chemical shifts to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[2]
-
A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Representative Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation like creating KBr pellets is necessary, making this a rapid and efficient method.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background by the instrument's software.
-
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Representative Protocol for GC-MS (Electron Ionization):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The isomers will be separated based on their boiling points and interactions with the GC column. This separation prior to MS analysis is crucial when analyzing a mixture.
-
MS Analysis: As each compound elutes from the GC column, it enters the MS source where it is ionized by a high-energy electron beam (typically 70 eV). The resulting molecular ion and its fragments are detected.
Spectroscopic Workflow Diagram
The following diagram illustrates the logical flow of spectroscopic analysis for isomer differentiation.
Caption: Workflow for the spectroscopic identification of isomers.
Comparative Analysis
The key to distinguishing the isomers lies in comparing their detailed spectra. The following tables summarize the expected spectroscopic data. Note that experimentally verified data for all isomers is not always available in public databases; therefore, some values are predicted based on established spectroscopic principles and data from analogous compounds.[3]
Molecular Structures
Caption: Structures of this compound and two key isomers.
¹H NMR Spectroscopy Comparison
The aromatic region of the ¹H NMR spectrum is the most diagnostic. The chemical shift and splitting pattern (multiplicity) of the aromatic protons are uniquely determined by their position relative to the three different substituents.
| Compound Name | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) |
| This compound | Expected: 3 protons exhibiting complex splitting patterns (doublets, doublet of doublets) in the ~7.5-7.9 ppm range. The proton between the two bromine-containing groups will be distinct. | ~4.6-4.8 (singlet, 2H) |
| 3-Bromo-4-(bromomethyl)benzonitrile | Predicted: 3 protons. One proton will be a singlet or narrowly split doublet deshielded by the CN group. The other two will form an AX or AB system. A known spectrum shows signals around 7.9 (d), 7.8 (dd), and 7.5 (d) ppm.[4] | ~4.7-4.9 (singlet, 2H) |
| 4-Bromo-2-(bromomethyl)benzonitrile | Predicted: 3 protons. The proton adjacent to the CN group will be the most downfield. The pattern will be distinct from the other isomers due to the ortho-relationship of the CH₂Br and CN groups. | ~4.8-5.0 (singlet, 2H) (Potentially more deshielded due to proximity to CN) |
Interpretation:
-
-CH₂Br Signal: In all isomers, the two protons of the bromomethyl group are chemically equivalent and not coupled to other protons, resulting in a characteristic singlet integrated to 2H. Its chemical shift is consistently in the 4.6-5.0 ppm range.
-
Aromatic Signals: The key difference lies in the aromatic region. The number of signals, their chemical shifts, and their coupling constants (J-values) create a unique fingerprint for each isomer. For this compound, the proton at C2 (between -CN and -CH₂Br) and the proton at C6 will be significantly different from the proton at C5. This complex interplay of electronic effects (electron-withdrawing -CN and -Br; weakly withdrawing -CH₂Br) and through-space coupling results in a unique pattern.
¹³C NMR Spectroscopy Comparison
| Compound Name | Aromatic Carbons (δ, ppm) | -C≡N Carbon (δ, ppm) | -CH₂Br Carbon (δ, ppm) |
| This compound | Expected: 6 distinct signals. The carbon bearing the CN group (C1) and the carbons bearing the Br atoms (C3, C4) will have characteristic shifts. | ~117-119 | ~30-33 |
| 3-Bromo-4-(bromomethyl)benzonitrile | Predicted: 6 distinct signals with a different chemical shift pattern compared to the 4,3-isomer due to the altered substituent effects on each carbon. | ~117-119 | ~30-33 |
| 4-Bromo-2-(bromomethyl)benzonitrile | Predicted: 6 distinct signals. The proximity of the CH₂Br and CN groups will uniquely influence the chemical shifts of C1, C2, and C6. | ~117-119 | ~30-33 |
Interpretation: The number of unique aromatic carbon signals (typically 6 for these unsymmetrical isomers) confirms the substitution pattern. The chemical shifts are influenced by the electronegativity and position of the substituents. For instance, the carbon atom directly attached to the bromine (C-Br) will show a signal in a predictable range, but its exact position will be modulated by the other groups.
IR Spectroscopy Comparison
| Compound Name | Key Absorptions (cm⁻¹) |
| All Isomers | ~2220-2240 (sharp, medium): -C≡N (nitrile) stretch.[5] ~3100-3000: Aromatic C-H stretch.[5] ~1600-1450: Aromatic C=C ring stretching. ~1250: C-CN stretch. ~700-500: C-Br stretch.[6] ~900-675: Aromatic C-H out-of-plane bending. |
Interpretation: While the main functional group absorptions (-C≡N, C-Br) will be present in all isomers, the "fingerprint region" (below 1500 cm⁻¹) will show subtle but reproducible differences. Specifically, the pattern of the C-H out-of-plane bending bands is highly diagnostic of the aromatic substitution pattern. A 1,2,4-trisubstituted ring (as in these isomers) will have a characteristic pattern in the 900-800 cm⁻¹ region that can help in differentiation, although detailed analysis often requires reference spectra.
Mass Spectrometry Comparison
| Compound Name | Molecular Ion (m/z) | Key Fragmentation Patterns |
| All Isomers | A characteristic cluster at m/z 273, 275, 277 with an approximate intensity ratio of 1:2:1 . This is due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). | Loss of Br: [M-Br]⁺ at m/z 194, 196 (1:1 ratio). Loss of CH₂Br: [M-CH₂Br]⁺ at m/z 182, 184 (1:1 ratio). Tropylium ion fragment: [C₇H₄CN]⁺ at m/z 102. |
Interpretation: The molecular ion region provides definitive confirmation of the presence of two bromine atoms. While the primary fragmentation patterns (loss of Br or CH₂Br) are expected to be similar for all isomers, the relative intensities of these fragment ions might differ slightly. However, these differences are often not pronounced enough to be the primary method of differentiation. MS is best used to confirm the molecular formula, which can then be definitively assigned to a specific isomer using NMR.
Conclusion
The unambiguous identification of this compound from its positional isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide crucial confirmatory data regarding functional groups and molecular formula, NMR spectroscopy stands out as the definitive tool for differentiation. The unique chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, supported by the distinct signals in the ¹³C NMR spectrum, provide an irrefutable fingerprint for each specific isomeric structure. This guide provides the foundational data and interpretive framework necessary for researchers to confidently characterize these and other similarly challenging isomeric systems.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-(bromomethyl)benzonitrile
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 4-Bromo-3-(bromomethyl)benzonitrile is a valuable reagent in organic synthesis, its handling and disposal demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, upholding environmental responsibility, and maintaining regulatory compliance.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[1] Furthermore, it is a respiratory sensitizer, meaning it can provoke allergy or asthma-like symptoms upon inhalation.[2] The presence of two bromine atoms and a nitrile group contributes to its reactivity and toxicity.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | --INVALID-LINK-- |
| UN Number | 1759 | --INVALID-LINK-- |
| Proper Shipping Name | Corrosive solid, n.o.s. (4-(Bromomethyl)benzonitrile) | --INVALID-LINK-- |
| Hazard Class | 8 (Corrosive) | --INVALID-LINK-- |
| Packing Group | II | --INVALID-LINK-- |
Given its hazardous nature, this compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[2]
Immediate Safety and Spill Management
A proactive approach to safety is paramount when handling this compound. Should a spill occur, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use.[3]
-
Skin Protection: A lab coat, preferably one that is chemical-resistant, and closed-toe shoes are essential. For larger quantities or significant spill risks, an impervious apron or suit should be considered.[3]
-
Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood.[4] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[2] For solutions, use an inert absorbent material like vermiculite or sand to contain the spill.[4]
-
Collect and Containerize: Carefully collect the absorbent material and place it in a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow provides a comprehensive guide from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Part 1: Waste Segregation and Containerization
-
Identify as Halogenated Organic Waste: All waste streams containing this compound, including unreacted chemical, reaction byproducts, contaminated solvents, and cleaning materials, must be classified as halogenated organic waste. This is a critical first step as halogenated and non-halogenated waste streams are often disposed of via different and separately priced methods.[5][6]
-
Select an Appropriate Waste Container: Choose a container that is chemically compatible with this compound and any other components of the waste stream. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable.[4][7] The container must be in good condition, free from leaks or cracks.[5]
-
Causality: The benzylic bromide functionality of the molecule makes it reactive towards certain materials. Using a compatible container prevents degradation of the container and potential leaks.
-
-
Avoid Incompatible Mixtures: Do not mix waste containing this compound with incompatible chemicals. This compound is known to be incompatible with bases, alcohols, amines, and metals.[2] Mixing with these substances can lead to hazardous reactions.
Part 2: Labeling of Hazardous Waste
Proper labeling is a legal requirement and essential for the safe handling of hazardous waste.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[8] These labels are typically available from your institution's EHS department.[6]
-
Complete the Label Information: The label must include the following information:[8][9][10][11]
-
The words "Hazardous Waste."
-
The full chemical names of all constituents in the container (no abbreviations or formulas).
-
The approximate percentages of each constituent.
-
The date on which waste was first added to the container (the "accumulation start date").
-
The name and contact information of the generating researcher or lab.
-
The relevant hazard characteristics (e.g., Corrosive, Toxic).
-
Part 3: Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically within the laboratory where the waste is generated.[7]
-
Secondary Containment: The waste container must be kept in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[7]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[6][7] This minimizes the release of hazardous vapors.
Part 4: Final Disposal Procedures
-
Request a Pickup: Once the waste container is full (a recommended maximum of 75-90% capacity) or the accumulation time limit set by your institution is reached, request a waste pickup from your EHS department.[6][7]
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste disposal company to a permitted treatment, storage, and disposal facility (TSDF).[8]
-
Probable Disposal Method - Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration. This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system.
Alternative: In-Lab Neutralization (for small quantities and specific circumstances)
For very small residual amounts, such as quenching a reaction, chemical neutralization can be employed. This should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards. A common method for neutralizing reactive brominated compounds is through reaction with a reducing agent.
-
Mechanism with Thiosulfate: Benzylic bromides can undergo a nucleophilic substitution reaction with sodium thiosulfate. The thiosulfate anion acts as a nucleophile, displacing the bromide ion and forming a Bunte salt, which is significantly less hazardous.[12]
-
Reaction: R-Br + S₂O₃²⁻ → R-S-SO₃⁻ + Br⁻
-
-
Procedure for Small-Scale Neutralization:
-
In a fume hood, cautiously add a solution of sodium thiosulfate or sodium bisulfite to the solution containing the residual this compound.[3]
-
Stir the mixture to ensure complete reaction. The disappearance of any yellow color from free bromine can indicate the reaction is proceeding.[3]
-
Even after neutralization, the resulting solution should be collected as hazardous waste, as it will contain other organic materials and salts.
-
Important Note: In-lab treatment of hazardous waste is highly regulated. Always consult with your institution's EHS department before attempting any neutralization procedures for disposal.
By adhering to these detailed procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. actenviro.com [actenviro.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 12. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Handling 4-Bromo-3-(bromomethyl)benzonitrile: PPE, Operations, and Disposal
As a key intermediate in complex organic synthesis, particularly in the development of novel pharmaceutical compounds, 4-Bromo-3-(bromomethyl)benzonitrile (CAS No. 17201-43-3) demands a rigorous and informed approach to laboratory safety.[1] Its dual reactive sites—the nitrile group and the benzylic bromide—make it a versatile building block, but also contribute to its significant hazardous properties. This guide provides an in-depth, procedural framework for its safe handling, grounded in the principles of causality and self-validating protocols to ensure the protection of all laboratory personnel.
Hazard Profile: Understanding the Inherent Risks
This compound is a corrosive, moisture-sensitive solid that poses multiple health risks.[2][3] Its hazard profile stems from its structure: the benzonitrile core can be toxic, and the bromomethyl group acts as a potent lachrymator and alkylating agent, leading to severe tissue damage upon contact. The primary dangers include severe skin burns, eye damage, respiratory irritation, and potential for allergic sensitization.[2][3][4] A full understanding of its hazard classification is the first step in mitigating risk.
| Hazard Class & Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage. | Corrosion |
| Respiratory Sensitization, Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Health Hazard |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3] | Exclamation Mark |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | Exclamation Mark |
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe corrosive and sensitizing nature of this compound, a multi-layered PPE strategy is not merely recommended; it is mandatory. Each component is selected to counter a specific exposure route.
| Protection Type | Specification | Rationale and Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. It contains dust and vapors at the source, preventing inhalation, which can cause respiratory irritation and sensitization.[2][3][5] |
| Eye & Face Protection | Tightly-fitting chemical splash goggles AND a full-face shield.[2][6] | Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier against splashes during transfers or in the event of an unexpected reaction. This combination is required due to the H314 classification (causes severe eye damage). |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5-mil thickness for splash protection).[6][7] | Nitrile provides a good barrier for short-term splash contact with a range of chemicals.[7] Crucially, gloves must be inspected before use and changed immediately upon any known or suspected contact. Thin nitrile gloves offer limited protection and are not intended for prolonged immersion.[7][8] |
| Body Protection | Flame-resistant lab coat with long sleeves and a chemical-resistant apron.[6][9] | The lab coat provides a primary barrier. The apron, made of a material like neoprene or PVC, adds a layer of protection against spills of this corrosive solid.[10] Clothing worn underneath should fully cover the legs.[9] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor. Open-toed shoes are never permissible in a laboratory setting.[9] |
| Respiratory Protection | NIOSH-approved respirator with P3 cartridges.[2] | This is required when engineering controls (like a fume hood) are not available or during a large spill cleanup where dust concentrations may be high.[2][3] The P3 filter is essential for capturing fine solid particulates. |
Standard Operating Procedure (SOP) for Handling
This protocol is designed as a self-validating system. Each step logically follows the last, minimizing the window for error or exposure.
3.1. Preparation and Pre-Handling
-
Verify Safety Equipment: Confirm the chemical fume hood is operational and has a valid certification. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[2]
-
Assemble Materials: Gather all necessary glassware, reagents, and spill cleanup materials before retrieving the this compound.
-
Don PPE: Put on all required PPE as detailed in the table above. Pay close attention to ensuring a proper fit.
3.2. Weighing and Transfer (To be performed exclusively inside a chemical fume hood)
-
Tare the Balance: Place a clean, dry weighing vessel on the analytical balance inside the fume hood and tare it.
-
Dispense Solid: Carefully dispense the required amount of the solid chemical, avoiding the generation of dust. Use a spatula and keep the stock container as close to the weighing vessel as possible to minimize transit distance.
-
Seal and Clean: Immediately and securely close the primary container.[3] Use a dry wipe to gently clean the spatula and any minor dust from the work surface, disposing of the wipe in the designated hazardous waste container.
3.3. Post-Handling Decontamination
-
Work Surface: Decontaminate the area within the fume hood where the chemical was handled.
-
Equipment: Clean all non-disposable equipment that came into contact with the chemical according to standard laboratory procedures for corrosive solids.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first remove the outer gloves (if double-gloving), then the apron, followed by the face shield and goggles. The lab coat should be removed last. Remove the inner gloves and immediately wash hands thoroughly with soap and water.[3][5]
Emergency Protocols: Spills and Exposure
4.1. Spill Management
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to its maximum capacity.
-
Assess and Don PPE: For a small, contained spill inside a fume hood, personnel with appropriate training and full PPE (including respiratory protection) can manage the cleanup. For large spills, evacuate the lab and contact the institutional safety office.
-
Contain and Absorb: Cover the spill with an inert, dry absorbent material such as sand or vermiculite.[6] Do not use water.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[6]
4.2. First Aid and Exposure Immediate medical attention is required for all routes of exposure.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2]
Waste Management and Disposal Protocol
Disposal of this compound and associated materials must be treated with the same diligence as its handling. Improper disposal is a regulatory violation and a significant environmental and safety hazard.
Step-by-Step Disposal Plan:
-
Waste Identification: All materials contaminated with this compound are classified as hazardous waste. This includes:
-
Unused or excess chemical.
-
Contaminated PPE (gloves, wipes, aprons).
-
Spill cleanup materials.
-
Empty primary containers ("RCRA empty" protocols may apply, but it is safest to treat them as hazardous).
-
-
Segregation: Keep this waste stream separate from all other laboratory waste to prevent dangerous reactions.[6]
-
Containerization: Use only approved, chemically compatible, and properly sealed hazardous waste containers.[6]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[3]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[6] Provide them with the Safety Data Sheet (SDS) for the chemical.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. trimaco.com [trimaco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
